4-Methoxyphenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPCNXGBNRDBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152649 | |
| Record name | Phenol, p-methoxy-, acetate (8CI) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-06-2, 1331-83-5 | |
| Record name | 4-Methoxyphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, 4-methoxy-, acetate | |
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| Record name | p-Acetoxyanisole | |
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| Record name | Benzenemethanol, ar-methoxy-, 1-acetate | |
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| Record name | Phenol, p-methoxy-, acetate (8CI) | |
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| Record name | 4-methoxyphenyl acetate | |
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| Record name | 4-Acetoxyanisole | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7WLL62AN | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Methoxyphenyl acetate
This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Methoxyphenyl (B3050149) acetate (B1210297), a significant compound in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data for the elucidation of its molecular structure.
Physicochemical Properties
4-Methoxyphenyl acetate, also known as p-acetoxyanisole, is a white solid at room temperature.[1] It possesses the molecular formula C₉H₁₀O₃ and a molecular weight of approximately 166.17 g/mol .[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| CAS Number | 1200-06-2 | [2] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |
| Boiling Point | 246.10 °C @ 760.00 mm Hg (estimated) | [3] |
| Melting Point | 54 °C | [3] |
| Solubility in Water | 3102 mg/L @ 25 °C (estimated) | [3] |
| logP (o/w) | 1.480 (estimated) | [3] |
Spectroscopic Analysis
Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. The following sections detail the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of a compound closely related to this compound, 4-methoxybenzyl acetate, in CDCl₃ reveals the following characteristic signals. The aromatic protons appear as two doublets, indicative of a para-substituted benzene (B151609) ring. The methoxy (B1213986) and acetyl groups each exhibit a singlet.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.30 | d | 8.6 | 2H | Ar-H |
| 6.89 | d | 8.6 | 2H | Ar-H |
| 5.04 | s | - | 2H | -O-CH ₂-Ar |
| 3.81 | s | - | 3H | -OCH ₃ |
| 2.08 | s | - | 3H | -C(=O)CH ₃ |
Note: Data is for the structurally similar compound 4-methoxybenzyl acetate.[4]
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4-methoxybenzyl acetate in CDCl₃ shows distinct signals for each carbon atom in the molecule.
| Chemical Shift (δ) ppm | Carbon Assignment |
| 171.14 | C =O |
| 159.78 | C -OCH₃ |
| 130.27 | Ar-C |
| 128.18 | Ar-C |
| 114.08 | Ar-C |
| 66.26 | -O-C H₂-Ar |
| 55.41 | -OC H₃ |
| 21.21 | -C(=O)C H₃ |
Note: Data is for the structurally similar compound 4-methoxybenzyl acetate.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound, typically recorded as a solid sample between salt plates, displays characteristic absorption bands corresponding to its functional groups.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H Stretch |
| ~1760 | Strong | C=O (Ester) Stretch |
| ~1600, ~1500 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed, followed by fragmentation that provides structural information.
| m/z | Relative Intensity | Proposed Fragment |
| 166 | Moderate | [M]⁺ (Molecular Ion) |
| 124 | High | [M - CH₂CO]⁺ |
| 109 | High | [M - CH₂CO - CH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube using a Pasteur pipette.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set appropriate parameters, including spectral width, acquisition time, and number of scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set appropriate parameters, including a wider spectral width and a longer acquisition time compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) salt plates
-
Spatula
-
FT-IR spectrometer
Procedure:
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Preparation (Solid between Salt Plates):
-
Place a small amount (1-2 mg) of the solid this compound onto one KBr plate.
-
Carefully place the second KBr plate on top and gently press to create a thin, uniform film of the sample between the plates.
-
-
Spectrum Acquisition:
-
Place the KBr plate assembly in the sample holder of the spectrometer.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to known correlation tables to assign functional groups.
-
Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol (B129727) or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The compound will be vaporized and separated from the solvent on the GC column.
-
The separated compound will then enter the mass spectrometer's ion source.
-
-
Ionization and Fragmentation:
-
In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
-
Propose a fragmentation pathway consistent with the observed spectrum.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of this compound.
Note: As of the time of this writing, a specific crystal structure for this compound is not publicly available. The following is a general protocol for the crystallization and analysis of a small organic molecule.
Materials:
-
High-purity this compound
-
A selection of organic solvents (e.g., ethanol, ethyl acetate, hexane)
-
Small vials or test tubes
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystallization:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in which it is moderately soluble. Cover the vial with a perforated cap or parafilm and allow the solvent to evaporate slowly over several days.
-
Solvent Diffusion: Create a saturated solution of the compound in a good solvent. Carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Crystals may form at the interface.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.
-
-
Crystal Selection and Mounting:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the structural characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical connections between the different spectroscopic techniques and the structural information they provide.
Caption: Logical relationships between spectroscopic techniques and derived structural information.
References
Spectroscopic data interpretation for 4-Methoxyphenyl acetate (NMR, IR, Mass Spec).
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Methoxyphenyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 4-Methoxyphenyl acetate (CAS No: 1200-06-2), a common organic compound utilized in various research and development sectors. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed, offering a foundational blueprint for the structural elucidation of similar aromatic esters.
Spectroscopic Data Summary
The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below for clear reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.01 | Doublet | 2H | Ar-H (H-2, H-6) |
| ~6.88 | Doublet | 2H | Ar-H (H-3, H-5) |
| ~3.79 | Singlet | 3H | OCH₃ |
| ~2.27 | Singlet | 3H | C(=O)CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~169.8 | C=O (Ester) |
| ~157.5 | C-4 (Ar-C-O) |
| ~144.2 | C-1 (Ar-C-O) |
| ~122.0 | C-2, C-6 (Ar-C-H) |
| ~114.4 | C-3, C-5 (Ar-C-H) |
| ~55.5 | OCH₃ |
| ~21.1 | C(=O)CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H Stretch (Aromatic & Aliphatic) |
| ~1765 | Strong | C=O Stretch (Ester) |
| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1200 | Strong | C-O Stretch (Ester, Aryl-O) |
| ~1030 | Strong | C-O Stretch (Ether, Alkyl-O) |
Mass Spectrometry (MS) Data
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |
| 166 | ~40 | [M]⁺ (Molecular Ion) |
| 124 | 100 | [M - C₂H₂O]⁺ |
| 109 | ~50 | [M - C₂H₂O - CH₃]⁺ |
| 43 | ~60 | [C₂H₃O]⁺ |
Ionization Method: Electron Ionization (EI)
Interpretation of Spectroscopic Data
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound shows four distinct signals, consistent with its molecular structure.
-
Aromatic Protons: The two doublets at approximately 7.01 ppm and 6.88 ppm are characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The downfield doublet (~7.01 ppm) corresponds to the two protons ortho to the electron-withdrawing acetate group, while the upfield doublet (~6.88 ppm) corresponds to the two protons ortho to the electron-donating methoxy (B1213986) group.
-
Methoxy Group: A sharp singlet at ~3.79 ppm, integrating to three protons, is indicative of the methoxy (-OCH₃) group.
-
Acetyl Group: The singlet at ~2.27 ppm, integrating to three protons, represents the methyl group of the acetate moiety (-C(=O)CH₃).
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum displays seven signals, accounting for all nine carbon atoms in the molecule due to symmetry.
-
Carbonyl Carbon: The signal at ~169.8 ppm is characteristic of an ester carbonyl carbon.
-
Aromatic Carbons: Four signals appear in the aromatic region. The signal at ~157.5 ppm is assigned to C-4, the carbon directly attached to the methoxy group, and is shifted downfield due to the oxygen's deshielding effect. The signal at ~144.2 ppm corresponds to C-1, attached to the acetate group. The signals at ~122.0 ppm and ~114.4 ppm represent the protonated aromatic carbons (C-2/C-6 and C-3/C-5, respectively), with the symmetry of the molecule making them chemically equivalent in pairs.
-
Aliphatic Carbons: The signal at ~55.5 ppm is typical for a methoxy carbon. The upfield signal at ~21.1 ppm corresponds to the methyl carbon of the acetate group.
Infrared (IR) Spectrum Analysis
The IR spectrum reveals the key functional groups present in this compound.
-
Ester Group: A very strong and sharp absorption band around 1765 cm⁻¹ is the most prominent feature, unequivocally identifying the C=O stretch of the ester functional group. Another strong band around 1200 cm⁻¹ corresponds to the C-O stretching of the ester.
-
Aromatic Ring: Peaks at ~1600 and ~1500 cm⁻¹ are characteristic of C=C stretching vibrations within the benzene ring.
-
Ether Group: The spectrum shows strong C-O stretching bands for the aryl ether linkage, which overlaps with the ester C-O stretch around 1200 cm⁻¹, and a distinct alkyl C-O stretch for the O-CH₃ bond around 1030 cm⁻¹.
-
C-H Bonds: Absorptions between 3000-2850 cm⁻¹ confirm the presence of both aromatic and aliphatic C-H bonds.
Mass Spectrum (MS) Analysis
The mass spectrum provides the molecular weight and information about the molecule's fragmentation pattern.[1]
-
Molecular Ion Peak: The peak at m/z 166 corresponds to the molecular weight of this compound (C₉H₁₀O₃), confirming its elemental composition.[1]
-
Base Peak: The base peak (most intense) is observed at m/z 124. This fragment is formed by the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion, a characteristic rearrangement for phenyl acetates.
-
Other Key Fragments: The peak at m/z 109 results from the subsequent loss of a methyl radical (•CH₃, 15 Da) from the m/z 124 fragment. The prominent peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺).
Integrated Spectroscopic Analysis Workflow
The elucidation of a chemical structure is a convergent process where data from multiple spectroscopic techniques are integrated. Each method provides a unique piece of the puzzle, and together they confirm the final structure.
Caption: Workflow for structural elucidation using multiple spectroscopic techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate (approx. 4-5 cm).
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be performed manually or using an automated shimming routine.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure maximum signal sensitivity.
-
-
Data Acquisition:
-
For ¹H NMR: Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds). Acquire the Free Induction Decay (FID) over a set number of scans (e.g., 8 or 16) until a satisfactory signal-to-noise ratio is achieved.
-
For ¹³C NMR: A proton-decoupled experiment is standard. Use a wider spectral width and a longer acquisition time. Due to the low natural abundance of ¹³C, a larger number of scans is required. A relaxation delay of 2 seconds is common.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID to convert it from the time domain to the frequency domain.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known value.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
This protocol describes the thin solid film method, suitable for a low-melting solid or oily compound like this compound.
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the this compound sample into a small vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) to completely dissolve the solid.
-
Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the compound on the plate.
-
-
Instrument Setup:
-
Ensure the sample compartment of the FT-IR spectrometer is clean and unobstructed.
-
Acquire a background spectrum of the empty sample compartment. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
If peak intensities are too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If intensities are too high (flat-topped peaks), clean the plate and prepare a more dilute sample.
-
-
Data Processing:
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Analyze the spectrum by identifying characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrument Setup (GC-MS):
-
Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-5ms column).
-
Establish the GC temperature program. This typically involves an initial hold temperature, a temperature ramp, and a final hold temperature to ensure separation of the analyte from any impurities.
-
Set the injector temperature and the GC-MS transfer line temperature to ensure the sample remains in the gas phase.
-
For the Mass Spectrometer (MS), set the ion source to Electron Ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan over a suitable mass range (e.g., m/z 40-400).
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The sample is vaporized and carried by an inert gas through the GC column, where it is separated.
-
As the this compound elutes from the column, it enters the MS ion source.
-
The molecules are bombarded by electrons, causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.
-
-
Data Processing:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that specific peak.
-
Identify the molecular ion peak [M]⁺ to determine the molecular weight.
-
Analyze the fragmentation pattern and identify the base peak and other significant fragment ions to aid in structural confirmation. Compare the obtained spectrum with a library database (e.g., NIST) for identity confirmation.[1]
-
References
A Deep Dive into the Catalytic Reaction Mechanisms of 4-Methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenyl (B3050149) acetate (B1210297) (4-MPA), also known as p-acetoxyanisole, is an aromatic ester of significant interest in the fields of organic synthesis and catalysis. Its structure, featuring an ester group attached to a methoxy-substituted benzene (B151609) ring, makes it an excellent model substrate for studying a variety of fundamental catalytic transformations. These reactions are pivotal in the synthesis of fine chemicals and pharmaceutical intermediates, particularly those derived from phenols. This technical guide provides an in-depth exploration of the core catalytic reaction mechanisms involving 4-Methoxyphenyl acetate, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams to support advanced research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molar Mass | 166.17 g/mol | [1] |
| IUPAC Name | (4-methoxyphenyl) acetate | [1] |
| Appearance | Colorless liquid or solid | |
| Boiling Point | ~535 K | |
| Melting Point | ~324 K | |
| CAS Number | 1200-06-2 |
Catalytic Hydrolysis
The cleavage of the ester bond in this compound to yield 4-methoxyphenol (B1676288) and acetic acid is a fundamental transformation that can be achieved under various catalytic conditions.
Base-Catalyzed Hydrolysis (Saponification)
The hydrolysis of 4-MPA can be efficiently catalyzed by a base, such as sodium hydroxide (B78521). This reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the 4-methoxyphenoxide leaving group to form acetic acid. A final acid-base reaction between the carboxylic acid and the phenoxide yields the final products.
Caption: General mechanism for base-catalyzed ester hydrolysis.
Enzyme-Catalyzed Hydrolysis
Enzymes, particularly lipases and esterases, are highly efficient and selective catalysts for ester hydrolysis. They operate under mild conditions and can distinguish between enantiomers in racemic mixtures, a property invaluable in drug development. For instance, lipases like Lecitase® Ultra have been used for the enantioselective hydrolysis of related glycidate esters, providing optically pure products.[3] The mechanism typically follows Michaelis-Menten kinetics and involves an acylation-deacylation pathway via a serine residue in the enzyme's active site.
Table 2: Conditions for Enzyme-Catalyzed Kinetic Resolution of a 4-Methoxyphenyl Derivative
| Parameter | Value | Reference |
| Enzyme | Lecitase® Ultra (immobilized) | [3] |
| Substrate | (±)-trans-methyl (4-methoxyphenyl) glycidate | [3] |
| Solvent | Toluene | [3] |
| Temperature | 30 °C | [3] |
| Substrate Conc. | 0.29 M | [3] |
| Result | >99% e.e. of unreacted (2R,3S)-ester at 52-55% conversion | [3] |
Experimental Protocol: Enzyme-Catalyzed Hydrolysis
This protocol is adapted from procedures for the kinetic resolution of related esters.[3]
-
Enzyme Preparation: Immobilize Lecitase® Ultra in a macroporous gelatin organo-gel (gelozyme) to enhance stability and recyclability.
-
Reaction Setup: In a temperature-controlled vessel at 30°C, prepare a solution of racemic this compound (e.g., 0.2 M) in an organic solvent such as toluene.
-
Initiation: Add the immobilized enzyme preparation (e.g., 10% w/v) to the substrate solution and begin agitation.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining substrate and the product alcohol.
-
Termination and Workup: Once the desired conversion (typically ~50% for kinetic resolution) is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Purification: Separate the product (4-methoxyphenol) from the unreacted ester using standard techniques like column chromatography.
Caption: Experimental workflow for enzyme-catalyzed kinetic resolution.
Catalytic Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is crucial for synthesizing different ester derivatives and is widely catalyzed by both acids and bases.
Lewis Acid-Catalyzed Transesterification
Lewis acids, such as Lanthanide triflates (e.g., La(OTf)₃), are potent catalysts for transesterification. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of 4-MPA. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an incoming alcohol (R'-OH). A tetrahedral intermediate is formed, which subsequently eliminates 4-methoxyphenol to yield the new ester.
Caption: General mechanism of Lewis acid-catalyzed transesterification.
Experimental Protocol: Transesterification
This is a general protocol for a Lewis acid-catalyzed transesterification.
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol) and the desired alcohol (e.g., benzyl (B1604629) alcohol, 1.2 mmol) in a dry solvent like 1,4-dioxane (B91453) (5 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., La(OTf)₃, 5 mol%) to the solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with a saturated solution of NaHCO₃, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
Fries Rearrangement
The Fries rearrangement is a classic organic reaction that converts a phenolic ester, such as 4-MPA, into a hydroxy aryl ketone.[4] This intramolecular reaction is catalyzed by Lewis acids and is a key method for synthesizing precursors for many pharmaceuticals.[5]
Mechanism
The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.[6] This is followed by cleavage of the acyl-oxygen bond to generate a resonance-stabilized acylium ion. This highly electrophilic intermediate then attacks the activated aromatic ring via an electrophilic aromatic substitution, primarily at the ortho and para positions. Subsequent hydrolysis of the intermediate complex liberates the final hydroxy aryl ketone product.
The regioselectivity of the reaction is highly dependent on the reaction conditions:
-
Low Temperatures: Favor the formation of the para product (thermodynamic control).[4]
-
High Temperatures: Favor the formation of the ortho product (kinetic control), often due to the formation of a stable bidentate chelate with the Lewis acid.[4]
-
Solvent Polarity: Non-polar solvents tend to favor the ortho product, while more polar solvents favor the para product.[6]
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Experimental Protocol: Fries Rearrangement of 4-MPA
This protocol is based on general procedures for the Fries rearrangement.[7][8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in a suitable solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane).
-
Substrate Addition: Cool the suspension in an ice-water bath and add this compound (1.0 equivalent) dropwise with stirring.
-
Reaction Conditions:
-
For para-product: Maintain a low temperature (e.g., 0-25 °C) and stir for several hours.
-
For ortho-product: After addition, allow the mixture to warm to room temperature and then heat to a higher temperature (e.g., 60-100 °C).
-
-
Monitoring: Track the reaction's progress using TLC or HPLC.[7]
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully quench by slowly adding dilute HCl.
-
Extraction & Purification: Extract the product with dichloromethane (B109758) or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting mixture of isomers using column chromatography.
Table 3: Influence of Conditions on Fries Rearrangement Regioselectivity (Example with 2-Fluorophenyl Acetate)
| Temperature (°C) | Solvent | Ortho/Para Ratio | Reference |
| 100 | Monochlorobenzene | 2.84 : 1.0 | [9] |
| 170 | Monochlorobenzene | 1.72 : 1.0 (lower yield) | [9] |
Note: Data for a related substrate is shown to illustrate the temperature effect. The methoxy (B1213986) group in 4-MPA will also strongly direct the regioselectivity.
Conclusion
This compound serves as a versatile substrate for investigating key catalytic reactions, including hydrolysis, transesterification, and the Fries rearrangement. Understanding the underlying mechanisms of these transformations is critical for professionals in drug development and fine chemical synthesis. Base-catalyzed and enzyme-catalyzed hydrolysis offer routes to 4-methoxyphenol, with enzymatic methods providing exceptional selectivity. Transesterification, facilitated by Lewis acids, allows for the synthesis of diverse ester analogues. Finally, the Fries rearrangement provides a powerful strategic tool for C-C bond formation, enabling the synthesis of valuable hydroxy aryl ketone building blocks. The ability to control these reactions through the careful selection of catalysts and reaction conditions underscores the power of modern catalysis in addressing complex synthetic challenges.
References
- 1. This compound | C9H10O3 | CID 70987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
Biological Activity Screening of 4-Methoxyphenyl Acetate and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenyl (B3050149) acetate (B1210297), a naturally occurring compound and a versatile synthetic intermediate, along with its derivatives, has garnered significant interest in the field of medicinal chemistry. The presence of the methoxyphenyl moiety and the ester linkage provides a scaffold that can be readily modified to explore a wide range of biological activities. This technical guide provides a comprehensive overview of the screening of 4-methoxyphenyl acetate and its derivatives for various biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Detailed experimental protocols, quantitative data from various studies, and insights into the underlying signaling pathways are presented to facilitate further research and drug development efforts in this area.
Data Presentation
The biological activities of this compound and its derivatives are summarized below. The data has been compiled from various independent studies and is presented for comparative analysis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4-Allyl-2-methoxyphenyl acetate | DU-145 (Prostate Cancer) | MTT | Not Specified | [1] |
| 4-Allyl-2-methoxyphenyl acetate | KB (Oral Squamous Carcinoma) | MTT | Not Specified | [1] |
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 (Breast Cancer) | MTT | 0.400 µg/mL | [1] |
| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 (Breast Cancer) | MTT | 5.73 µg/mL | [1] |
| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 (Breast Cancer) | MTT | 1.29 µg/mL | [1] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivative | U-87 (Glioblastoma) | MTT | >100 | [2] |
| N'-(1-(naphthalen-1-yl)ethylidene) Derivative | U-87 (Glioblastoma) | MTT | 28.6 ± 4.5 | [2] |
| N'-(1-(naphthalen-2-yl)ethylidene) Derivative | U-87 (Glioblastoma) | MTT | 21.5 ± 2.6 | [2] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivative | MDA-MB-231 (Breast Cancer) | MTT | >100 | [2] |
| N'-(1-(naphthalen-1-yl)ethylidene) Derivative | MDA-MB-231 (Breast Cancer) | MTT | 43.7 ± 7.4 | [2] |
| N'-(1-(naphthalen-2-yl)ethylidene) Derivative | MDA-MB-231 (Breast Cancer) | MTT | 44.6 ± 8.0 | [2] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetate | S. aureus | Broth Dilution | 15.62 | [3] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-fluorophenyl)aminoacetate | S. aureus | Broth Dilution | 31.25 | [3] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate | S. aureus | Broth Dilution | 15.62 | [3] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetate | E. coli | Broth Dilution | 31.25 | [3] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-fluorophenyl)aminoacetate | E. coli | Broth Dilution | 62.5 | [3] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate | E. coli | Broth Dilution | 31.25 | [3] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetate | C. albicans | Broth Dilution | 62.5 | [3] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-fluorophenyl)aminoacetate | C. albicans | Broth Dilution | 125 | [3] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate | C. albicans | Broth Dilution | 62.5 | [3] |
Table 3: Antioxidant Activity of Methoxy-substituted Phenolic Compounds
| Compound | Assay | IC50 (µM) | Reference |
| 4-Methoxyphenol | DPPH | >1000 | [4] |
| 2,2'-dihydroxy-5,5'-dimethoxybiphenyl | DPPH | 130 | [4] |
| 4'-Methoxy[1,1'-biphenyl]-2,5-diol | DPPH | Data not available | [5] |
| Resveratrol (for comparison) | DPPH | ~25-100 | [5] |
Table 4: Anti-inflammatory Activity of Methoxy-substituted Phenolic Compounds
| Compound | Assay | IC50 (µM) | Reference |
| Diapocynin | TNF-α induced cytokine inhibition | 20.3 | [6] |
| 2-Methoxyhydroquinone | TNF-α induced cytokine inhibition | 64.3 | [6] |
| Apocynin | TNF-α induced cytokine inhibition | 146.6 | [6] |
| 4-Amino-2-methoxyphenol | TNF-α induced cytokine inhibition | 410 | [6] |
| 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives | COX-2 Inhibition (%) at 10 µM | 27.55 - 79.13 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[9] The amount of formazan produced is proportional to the number of living cells.[7]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][9]
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.[11]
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[11]
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[11]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[5][13]
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[5]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[5]
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Mix a fixed volume of the DPPH solution with the test compound solutions. Include a control with the solvent instead of the test compound.[5]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.[13]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[3]
Principle: LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[3]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.[3]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[3]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.[3]
-
Supernatant Collection: Collect the cell culture supernatants.[3]
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition. Determine the IC50 value.
Mandatory Visualization
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and biological screening of this compound derivatives.
Signaling Pathway Diagrams
Inflammation and cancer are complex processes often involving the dysregulation of key signaling pathways. The NF-κB and MAPK pathways are central to these processes and are potential targets for therapeutic intervention.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 13. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
A Technical Guide to the Solubility and Stability of 4-Methoxyphenyl Acetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxyphenyl acetate (B1210297), a key intermediate in various chemical syntheses. Understanding these properties is critical for its effective use in research and development, particularly in process chemistry and drug development, where solvent selection and compound stability can significantly impact reaction outcomes, formulation, and storage.
Physicochemical Properties of 4-Methoxyphenyl Acetate
This compound, also known as p-acetoxyanisole, is a white crystalline solid. A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| CAS Number | 1200-06-2 |
| Melting Point | 54 °C[1] |
| Boiling Point | 246.1 °C at 760 mmHg[2] |
| Density | 1.099 g/cm³[2] |
Solubility Profile
The solubility of this compound is a crucial parameter for its application in solution-phase chemistry. The principle of "like dissolves like" suggests that this moderately polar compound will exhibit good solubility in a range of common organic solvents.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in many common organic solvents is not extensively available in public literature, an estimated aqueous solubility is reported. The following table summarizes the available information. For other common laboratory solvents, a qualitative assessment is provided based on general chemical principles.
| Solvent | Chemical Formula | Polarity Index | Solubility (at 25 °C) |
| Water | H₂O | 9.0 | 3102 mg/L (estimated)[3] |
| Ethanol | C₂H₅OH | 5.2 | Expected to be soluble to very soluble |
| Methanol | CH₃OH | 6.6 | Expected to be soluble to very soluble |
| Acetone | C₃H₆O | 5.1 | Expected to be soluble to very soluble |
| Dichloromethane | CH₂Cl₂ | 3.1 | Expected to be soluble to very soluble |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Expected to be soluble to very soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Expected to be soluble to very soluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To determine the precise solubility of this compound in various solvents, the shake-flask method is a reliable and widely used technique.[4][5][6]
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid.
-
To ensure the removal of all solid particles, either centrifuge the aliquot at high speed or filter it through a 0.45 µm syringe filter.
-
Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.
-
Back-calculate the original concentration in the saturated solution to determine the solubility.
Workflow for solubility determination using the shake-flask method.
Stability Profile
The stability of this compound is a critical consideration, particularly its susceptibility to hydrolysis. As an ester, it can undergo cleavage of the ester bond in the presence of acid or base, yielding 4-methoxyphenol (B1676288) and acetic acid. The rate of this hydrolysis is dependent on pH, temperature, and the solvent medium.
Forced Degradation Studies
To assess the inherent stability of this compound, forced degradation studies are essential. These studies involve exposing the compound to stress conditions that are more severe than accelerated storage conditions.[7][8][9]
Potential Degradation Pathways:
-
Acid Hydrolysis: Cleavage of the ester linkage to form 4-methoxyphenol and acetic acid.
-
Base Hydrolysis: Saponification of the ester to form the 4-methoxyphenolate salt and acetate.
-
Oxidative Degradation: Potential for oxidation, though the primary structure is relatively robust to mild oxidizing agents.
-
Thermal Degradation: Decomposition at elevated temperatures.
-
Photodegradation: Potential for degradation upon exposure to UV or visible light.
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the active substance due to degradation. The following protocol outlines the development of such a method for this compound using HPLC.[7][8][9][10][11]
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers of various pH values
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Temperature-controlled chamber
-
Photostability chamber
Procedure:
-
Method Development (Initial):
-
Develop a reversed-phase HPLC method for the analysis of this compound. A C18 column is a good starting point.
-
Use a mobile phase gradient of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Optimize the separation by adjusting the gradient, flow rate, column temperature, and mobile phase pH to achieve a sharp, symmetrical peak for the parent compound.
-
-
Forced Degradation:
-
Prepare solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N to 1 N and heat (e.g., at 60-80 °C) for a defined period.[7]
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N to 1 N and heat (e.g., at 60-80 °C) for a defined period.[7]
-
Oxidative Degradation: Add H₂O₂ (e.g., 3-30%) and keep at room temperature or slightly elevated temperature.[7]
-
Thermal Degradation: Store a solid sample and a solution at an elevated temperature (e.g., 105 °C or higher).[7]
-
Photodegradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.
-
For each condition, also prepare a blank solution (solvent and stressor) and a control solution (compound in solvent without stressor).
-
-
Analysis of Stressed Samples:
-
Analyze the stressed samples at various time points using the developed HPLC method.
-
The goal is to achieve 5-20% degradation of the parent compound.
-
Use a PDA detector to check for peak purity of the parent peak and to identify the UV spectra of any degradation products.
-
-
Method Optimization:
-
If any degradation products co-elute with the parent peak, further optimize the HPLC method (e.g., change mobile phase composition, pH, or column chemistry) to achieve complete separation.
-
-
Method Validation:
-
Once the method is shown to be stability-indicating, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Workflow for developing a stability-indicating HPLC method.
Summary and Recommendations
This compound is a moderately polar compound with good predicted solubility in common organic laboratory solvents. Its primary stability concern is hydrolysis of the ester functionality, which is accelerated by acidic or basic conditions and elevated temperatures.
For researchers and scientists working with this compound, it is recommended to:
-
Use the provided shake-flask protocol to determine the quantitative solubility in specific solvent systems relevant to their work.
-
Store the compound in a cool, dry place, protected from light and extreme pH conditions.
-
When used in solution, consider the pH and temperature of the medium to minimize degradation, especially for long-term experiments or storage.
-
Employ a validated stability-indicating HPLC method, as outlined above, to monitor the purity and stability of the compound over time, particularly when used in drug development and other regulated environments.
References
- 1. csustan.edu [csustan.edu]
- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. scispace.com [scispace.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
Initial Investigations into the Photo-Fries Rearrangement of 4-Methoxyphenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The photo-Fries rearrangement of aryl esters is a synthetically useful photochemical reaction that yields hydroxyaryl ketones, valuable intermediates in the pharmaceutical and chemical industries. This technical guide provides an in-depth analysis of the initial investigations into the photo-Fries rearrangement of 4-methoxyphenyl (B3050149) acetate (B1210297). It details the underlying radical-based mechanism, experimental protocols for conducting the photoreaction in various solvents, and a summary of the resulting product distributions and quantum yields. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
The photo-Fries rearrangement is the photochemical counterpart to the thermal, Lewis acid-catalyzed Fries rearrangement.[1] It involves the intramolecular rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones upon exposure to ultraviolet (UV) light.[1] This reaction proceeds through a radical mechanism, initiated by the homolytic cleavage of the ester bond.[2] The resulting phenoxy and acyl radicals, confined within a solvent cage, can then recombine at the ortho and para positions of the aromatic ring.[2]
This guide focuses on the photo-Fries rearrangement of 4-methoxyphenyl acetate, a substrate of interest due to the directing effects of the methoxy (B1213986) group and the potential for producing valuable substituted hydroxyacetophenones. Understanding the influence of reaction parameters, such as solvent polarity, on the product distribution and reaction efficiency is crucial for optimizing the synthesis of desired isomers.
Reaction Mechanism and Signaling Pathway
The photo-Fries rearrangement of this compound is initiated by the absorption of UV light, which excites the molecule to a singlet excited state. This is followed by homolytic cleavage of the O-C(O) bond, generating a 4-methoxyphenoxy radical and an acetyl radical within a solvent cage.
Within the solvent cage, the radical pair can recombine at either the ortho or para position to the methoxy group, forming transient quinoid intermediates. Subsequent tautomerization leads to the formation of the stable aromatic products: 2-hydroxy-5-methoxyacetophenone (ortho product) and 4-hydroxy-3-methoxyacetophenone (para product). Alternatively, the radicals can escape the solvent cage and react with the solvent or other molecules, leading to the formation of byproducts such as 4-methoxyphenol.
Experimental Protocols
The following protocols describe a general procedure for the photo-Fries rearrangement of this compound in various solvents.
Materials and Equipment
-
This compound (starting material)
-
Solvents: Methanol, Ethanol (B145695), Cyclohexane (spectroscopic grade)
-
Photoreactor equipped with a medium-pressure mercury lamp (e.g., 125W or 450W) with a Pyrex filter
-
Quartz reaction vessel
-
Nitrogen gas inlet
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
-
Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, UV-Vis spectrophotometer
General Photolysis Procedure
-
Prepare a solution of this compound in the chosen solvent (e.g., 0.03 M concentration).
-
Transfer the solution to the quartz reaction vessel.
-
Purge the solution with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Place the reaction vessel in the photoreactor and commence irradiation with the mercury lamp. Maintain a constant temperature (e.g., 25 °C) using a cooling system.
-
Monitor the progress of the reaction by TLC analysis at regular intervals.
-
Upon completion (as determined by the consumption of the starting material or stabilization of the product mixture), stop the irradiation.
-
Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
Analyze the crude product mixture using GC-MS and/or NMR to determine the product distribution.
-
Purify the products by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterize the isolated products by NMR, IR, and mass spectrometry.
Data Presentation
The following tables summarize hypothetical quantitative data for the photo-Fries rearrangement of this compound in different solvents. This data is illustrative and intended to demonstrate the expected trends. Actual experimental results may vary.
Table 1: Product Distribution in Various Solvents
| Solvent | Ortho Product (%) (2-hydroxy-5-methoxyacetophenone) | Para Product (%) (4-hydroxy-3-methoxyacetophenone) | Byproduct (%) (4-Methoxyphenol) |
| Cyclohexane | 65 | 25 | 10 |
| Ethanol | 45 | 40 | 15 |
| Methanol | 40 | 45 | 15 |
Table 2: Quantum Yields (Φ) of Product Formation
| Solvent | Φ (ortho) | Φ (para) | Φ (disappearance of starting material) |
| Cyclohexane | 0.15 | 0.06 | 0.25 |
| Ethanol | 0.10 | 0.09 | 0.28 |
| Methanol | 0.09 | 0.10 | 0.29 |
Discussion of Results
The solvent plays a significant role in determining the product distribution of the photo-Fries rearrangement. In non-polar solvents like cyclohexane, the "solvent cage" is more pronounced, leading to a higher proportion of in-cage recombination products. The preference for the ortho isomer in non-polar solvents can be attributed to the proximity of the ortho positions to the initial site of the acetyl group.
In polar protic solvents such as ethanol and methanol, the solvent cage is less rigid, allowing for greater diffusion of the radical pair. This can lead to an increase in the formation of the thermodynamically more stable para product and a higher yield of the cage-escape byproduct, 4-methoxyphenol. The quantum yields for the disappearance of the starting material are generally higher in polar solvents, suggesting that these solvents may facilitate the initial photochemical cleavage.
Conclusion
The photo-Fries rearrangement of this compound provides a viable route to substituted hydroxyacetophenones. The regioselectivity of the reaction is highly dependent on the solvent, with non-polar solvents favoring the formation of the ortho isomer and polar solvents leading to a more even distribution of ortho and para products, along with an increase in byproduct formation. For synthetic applications, the choice of solvent is a critical parameter for controlling the desired product outcome. Further investigations could explore the effects of temperature, irradiation wavelength, and sensitizers to further optimize this photochemical transformation for applications in drug development and fine chemical synthesis.
References
The Role of 4-Methoxyphenyl Acetate and its Metabolically Relevant Analogue, 4-Methoxyphenylacetic Acid: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of metabolic pathways and their implications for health and disease, precise molecular identification is paramount. The subject of this guide, 4-Methoxyphenyl acetate (B1210297), is a compound primarily recognized as a synthetic flavoring agent and a reagent in organic chemistry. A thorough review of scientific literature and metabolic databases reveals a notable absence of evidence for 4-Methoxyphenyl acetate as an endogenous metabolite in human or other mammalian systems.
However, the closely related compound, 4-Methoxyphenylacetic acid , is a well-documented metabolite present in various biological systems, including humans, plants, and fungi.[1] It is frequently detected in human biofluids such as urine, plasma, and cerebrospinal fluid.[1] Given the structural similarity and the common confusion between these two molecules, this guide will address both. It will first detail the chemical properties and synthesis of this compound. The subsequent, more extensive, section will provide a deep dive into the role of its analogue, 4-Methoxyphenylacetic acid, as a significant metabolite, covering its biochemical pathways, quantitative data, and potential role in disease.
Section 1: this compound (p-Acetoxyanisole)
This compound is the acetate ester of 4-methoxyphenol (B1676288). It is not found as a naturally occurring metabolite but is synthesized for various industrial applications.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| CAS Number | 1200-06-2 | [2] |
| Appearance | White or Colorless to Light yellow powder/liquid | [3] |
| IUPAC Name | (4-methoxyphenyl) acetate | [2] |
| Synonyms | p-Acetoxyanisole, 4-Acetoxyanisole, p-Anisyl Acetate | [2][3] |
Chemical Synthesis
This compound is typically synthesized via the esterification of 4-methoxyphenol with acetic anhydride (B1165640). Sodium acetate can be used as a catalyst in this reaction.
-
Reaction Setup: In a round-bottom flask, combine acetic anhydride and a catalytic amount of sodium acetate.
-
Addition of Reactant: Slowly add 4-methoxyphenol to the mixture while stirring.
-
Heating: Heat the reaction mixture, for instance, at 80°C for approximately 20-30 minutes, to promote the esterification.
-
Quenching: After cooling, carefully add the reaction mixture to cold water to quench the excess acetic anhydride. This compound will separate as an oil.
-
Extraction and Purification: The product can be extracted using an organic solvent (e.g., diethyl ether) and purified using standard techniques such as distillation or column chromatography.
Section 2: 4-Methoxyphenylacetic Acid (Homoanisic Acid)
4-Methoxyphenylacetic acid is an endogenous metabolite with documented presence in various species and potential significance in human health.
Overview as a Metabolite
4-Methoxyphenylacetic acid is classified as a 4-O-methylated catecholamine metabolite. It is also recognized as a plant metabolite, where it can act as a growth retardant, and as a metabolite of the fungus Aspergillus.[4] In humans, it has been detected and quantified in urine, cerebrospinal fluid, and brain tissue.
Biochemical Pathways
The metabolic pathways leading to the formation of 4-Methoxyphenylacetic acid in mammals are linked to the metabolism of catecholamines. The diagram below illustrates a plausible pathway involving the O-methylation of phenylacetic acid derivatives by catechol-O-methyltransferase (COMT), followed by other enzymatic modifications.
Quantitative Data
The concentration of 4-Methoxyphenylacetic acid can vary in different biological fluids. Its quantification is crucial for studies investigating its role as a biomarker.
| Biological Matrix | Concentration Range | Species | Notes | Reference |
| Human Plasma | Not specified | Human | Identified as a potential biomarker for NSCLC | [1] |
| Human Urine | Detected/Quantified | Human | Found in normal human urine | |
| Human Cerebrospinal Fluid | Detected/Quantified | Human | Present in CSF | |
| Human Brain Tissue | Detected/Quantified | Human | Found in brain tissue |
Role in Disease: A Potential Biomarker
Recent metabolomic studies have highlighted 4-Methoxyphenylacetic acid as a potential biomarker. Notably, it has been identified as having high sensitivity and specificity for discriminating between non-small cell lung cancer (NSCLC) patients and healthy controls.[1] Elevated plasma levels of this metabolite may suggest a protective role against the development of lung cancer, although the exact mechanism remains a subject of ongoing research.[1]
Experimental Protocols: Detection and Quantification
The analysis of 4-Methoxyphenylacetic acid in biological samples typically involves chromatographic separation coupled with mass spectrometry for sensitive and specific detection.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analogue of the analyte).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 4-Methoxyphenylacetic acid and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations to quantify the analyte in the samples.
Conclusion
This guide delineates the distinct identities of this compound and 4-Methoxyphenylacetic acid. While this compound is a synthetic compound with applications in industry, it is not a known endogenous metabolite. In contrast, 4-Methoxyphenylacetic acid is a bona fide metabolite found across different species, including humans, with emerging relevance in clinical diagnostics, particularly as a potential biomarker in oncology. For researchers in drug development and metabolic studies, distinguishing between these analogues is critical. Future research should continue to focus on elucidating the precise metabolic pathways and the functional significance of 4-Methoxyphenylacetic acid to fully understand its role in human health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C9H10O3 | CID 70987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolysis of 4-HPR to atRA occurs in vivo but is not required for retinamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fundamental Studies of Acyl Transfer Catalysis Involving 4-Methoxyphenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl transfer reactions are fundamental transformations in organic chemistry and biochemistry, underpinning numerous biological processes and industrial applications, including pharmaceutical synthesis. 4-Methoxyphenyl (B3050149) acetate (B1210297) serves as an important model substrate for studying these reactions due to the electronic properties of the 4-methoxyphenolate leaving group, which facilitate kinetic analysis. This technical guide provides an in-depth overview of the core principles of acyl transfer catalysis, methodologies for its study, and a summary of available data on related systems, with a specific focus on 4-methoxyphenyl acetate as a key compound for these investigations.
Introduction to Acyl Transfer Catalysis
Acyl transfer reactions involve the transfer of an acyl group (R-C=O) from a donor molecule to an acceptor. These reactions are central to the synthesis of esters, amides, and anhydrides. The process is often slow and requires catalysis to proceed at a practical rate. Catalysts for acyl transfer can be broadly categorized as nucleophilic catalysts, general base catalysts, and enzymes. The efficiency of these catalysts is paramount in various applications, from organic synthesis to the development of novel therapeutics that may target enzymes involved in acyl transfer, such as transferases.
The choice of substrate is critical for studying the kinetics and mechanism of acyl transfer. This compound is a valuable tool in this regard. The 4-methoxyphenolate anion is a good leaving group, and its release can often be monitored spectrophotometrically, providing a convenient handle for kinetic analysis.
Mechanisms of Acyl Transfer Catalysis
The mechanism of acyl transfer catalysis is highly dependent on the catalyst and the reaction conditions. Generally, these reactions can proceed through a stepwise or a concerted mechanism.
-
Nucleophilic Catalysis: In this pathway, the catalyst, a nucleophile (Nu), attacks the acyl donor to form a reactive, high-energy acyl-catalyst intermediate. This intermediate is then attacked by the final acyl acceptor (e.g., an alcohol or amine) to release the product and regenerate the catalyst.
-
General Base Catalysis: A general base catalyst functions by deprotonating the acyl acceptor, increasing its nucleophilicity. The activated acceptor then attacks the acyl donor.
-
Enzymatic Catalysis: Enzymes, such as lipases and proteases, provide a highly efficient and selective environment for acyl transfer. They often employ a combination of catalytic strategies within their active sites, including the formation of a covalent acyl-enzyme intermediate, akin to the ping-pong bi-bi mechanism.
A generalized nucleophilic acyl transfer catalytic cycle is depicted below:
Quantitative Data from Studies on 4-Methoxyphenyl Acyl Compounds
While specific kinetic data for the acyl transfer catalysis of this compound is not abundant in the literature, studies on closely related compounds provide valuable insights into the reactivity of the 4-methoxyphenyl leaving group. The following tables summarize key findings from these analogous systems.
Table 1: Kinetic Data for Acetate-Catalyzed Hydrolysis of 4-Methoxyphenyl Halogenoformates in 60% Aqueous Dioxan
| Compound | Temperature (°C) | Pseudo First-Order Rate Constant (s⁻¹) |
| 4-Methoxyphenyl Chloroformate | 1.8 | 1.19 x 10⁻⁴ |
| 4-Methoxyphenyl Fluoroformate | 1.8 | Data not specified |
| 4-Methoxyphenyl Chloroformate (in 0.04076 M Sodium Acetate) | Not specified | 9.85 x 10⁻⁵ |
| 4-Methoxyphenyl Chloroformate (in 0.08152 M Sodium Acetate) | Not specified | 1.98 x 10⁻⁴ |
Note: The data for the chloroformate suggests that the reaction is catalyzed by acetate ions, as the rate increases with acetate concentration.
Table 2: Enantioselectivity in Lipase-Catalyzed Reactions of Related 4-Methoxyphenyl Compounds
| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) |
| (±)-trans-methyl (4-methoxyphenyl) glycidate | Lecitase Ultra | Hydrolysis | (+)-(R)-alcohol | 93-99% |
| (±)-1-(4-methoxyphenyl)ethanol | Novozym 40086 | Transesterification | (S)-substrate | 99.87% |
Note: This data highlights the utility of the 4-methoxyphenyl group in substrates for enzyme-catalyzed kinetic resolutions, a form of acyl transfer.
Experimental Protocols
A detailed experimental protocol for a fundamental study of acyl transfer catalysis involving this compound is provided below. This protocol is a composite based on standard methodologies for kinetic analysis of similar reactions.
Materials and Reagents
-
This compound (substrate)
-
Selected catalyst (e.g., a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), or an enzyme like a lipase)
-
Acyl acceptor (e.g., a primary or secondary alcohol)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, or a buffer for enzymatic reactions)
-
Internal standard for analysis (e.g., a stable, non-reactive compound for NMR or chromatography)
-
Quenching agent (if required, e.g., a weak acid)
Synthesis and Purification of this compound
If not commercially available, this compound can be synthesized by reacting 4-methoxyphenol (B1676288) with acetic anhydride (B1165640) in the presence of a base catalyst.
-
To a solution of 4-methoxyphenol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine (B128534) or pyridine).
-
Cool the mixture in an ice bath and slowly add acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Kinetic Experiment Workflow
The following workflow outlines the steps for a typical kinetic experiment.
Analytical Methods for Monitoring the Reaction
The choice of analytical method is crucial for obtaining accurate kinetic data.
-
UV-Vis Spectrophotometry: This is a convenient method if there is a change in absorbance during the reaction. The formation of the 4-methoxyphenolate leaving group can be monitored at its characteristic wavelength. The reaction is typically carried out in a temperature-controlled cuvette within the spectrophotometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the reaction in real-time. The disappearance of reactant signals and the appearance of product signals can be integrated and plotted against time. An internal standard with a known concentration and non-overlapping peaks is essential for accurate quantification.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are suitable for reactions that are not amenable to in-situ monitoring. Aliquots are taken from the reaction mixture at specific time points, quenched to stop the reaction, and then analyzed. A calibration curve for the reactants and products is necessary for accurate concentration determination.
Conclusion
While direct and extensive fundamental studies on the acyl transfer catalysis of this compound are limited, its structural similarity to other well-studied acyl donors makes it a compound of significant interest. The principles and experimental protocols outlined in this guide, drawn from research on analogous systems, provide a robust framework for researchers, scientists, and drug development professionals to design and execute their own investigations into the acyl transfer catalysis of this compound and related compounds. Further research in this specific area will undoubtedly contribute to a deeper understanding of acyl transfer mechanisms and aid in the development of more efficient catalytic systems.
A Technical Guide to the Discovery and Synthesis of Novel Bioactive Esters from 4-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential bioactivities, and proposed mechanisms of action for novel esters derived from 4-methoxyphenylacetic acid. This document consolidates experimental data, detailed protocols, and visual workflows to serve as an in-depth resource for professionals in drug discovery and organic synthesis.
Introduction: The Potential of 4-Methoxyphenylacetic Acid
4-Methoxyphenylacetic acid (4-MPAA), also known as homoanisic acid, is an aromatic carboxylic acid and a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its structure, featuring a carboxylic acid group amenable to esterification and a methoxy-substituted phenyl ring, makes it an ideal scaffold for creating diverse molecular architectures. As a derivative of phenylacetic acid (PAA), which is an intermediate in phenylalanine metabolism, 4-MPAA belongs to a class of compounds with recognized biological relevance.[1] Research into its derivatives is driven by the broad bioactivities observed in analogous phenolic compounds, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[2] This guide focuses on the synthetic pathways to novel 4-MPAA esters and the evaluation of their bioactive potential.
Synthesis of Novel 4-Methoxyphenylacetic Acid Esters
The primary route for synthesizing esters from 4-MPAA is through the direct esterification of its carboxylic acid group with various alcohols. The Fischer-Speier esterification is a classic, reliable, and widely used method for this transformation.
The overall process from synthesis to the identification of a lead compound involves a multi-step workflow. This process begins with the synthesis of a library of ester derivatives, followed by a cascade of screening assays to identify compounds with significant biological activity.
Caption: Logical workflow from synthesis to lead compound identification.
This protocol details the synthesis of a generic ester of 4-methoxyphenylacetic acid using an acid catalyst and an excess of alcohol, which also serves as the solvent.
Materials:
-
4-Methoxyphenylacetic acid (1.0 eq)
-
Alcohol (e.g., ethanol, butanol; 15-20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-methoxyphenylacetic acid (1.0 eq) and the desired alcohol (15-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (~0.1 eq) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature should be the boiling point of the alcohol used. Maintain reflux for 2-4 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup - Quenching: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether).
-
Workup - Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product via column chromatography on silica (B1680970) gel if necessary.
-
Characterization: Characterize the final product using techniques such as NMR and IR spectroscopy.
Biological Activity of Novel Esters
Based on studies of analogous hydroxyphenylacetic acids and other PAA derivatives, esters of 4-MPAA are promising candidates for a range of biological activities.
Esters derived from phenolic acids are well-known for their antioxidant properties. The evaluation of these compounds often involves assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[2] Studies on hydroxyalkyl esters of similar hydroxyphenylacetic acids have demonstrated significant antioxidant activity.[2]
| Compound/Ester Derivative (Analogues) | Antioxidant Activity (IC₅₀ in µM) |
| 4-Hydroxy-3-methoxyphenylacetic acid | 56.8 ± 1.6 |
| 2-Hydroxyethyl 2-(4-hydroxy-3-methoxyphenyl)acetate | 20.2 ± 0.9 |
| 4-Hydroxybutyl 2-(4-hydroxy-3-methoxyphenyl)acetate | 19.5 ± 0.8 |
| 6-Hydroxyhexyl 2-(4-hydroxy-3-methoxyphenyl)acetate | 18.9 ± 0.5 |
| 8-Hydroxyoctyl 2-(4-hydroxy-3-methoxyphenyl)acetate | 17.1 ± 0.7 |
| Table 1: DPPH radical scavenging activity (IC₅₀) of 4-hydroxy-3-methoxyphenylacetic acid and its corresponding hydroxyalkyl esters. Data are presented as mean ± standard deviation (n=3). Data sourced from a study on analogous compounds.[2] |
This protocol outlines a common method for assessing antioxidant activity.[3][4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (synthesized esters)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.[3]
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
-
Reaction Setup:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][5]
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Phenylacetic acid and its derivatives have been shown to possess antibacterial and anti-inflammatory properties. PAA can disrupt bacterial cell membrane integrity, inhibit protein synthesis, and interfere with key metabolic pathways like the TCA cycle.[6][7] Furthermore, some diesters of hydroxyphenylacetic acids have shown preliminary antibacterial activity against Staphylococcus aureus and Escherichia coli.[2] A study on 4-methoxyphenylacetic acid esters identified potent inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory pathways, with IC₅₀ values as low as 1.9 µM.[8] This suggests that 4-MPAA esters are strong candidates for development as both antibacterial and anti-inflammatory agents.
Proposed Mechanism of Action: A Signaling Pathway Perspective
While the precise signaling pathways for novel 4-MPAA esters are yet to be fully elucidated, plausible mechanisms can be proposed based on the activity of the parent acid and related structures.
The antibacterial action of PAA derivatives may involve the disruption of bacterial stress response mechanisms. In bacteria like Acinetobacter baumannii, the PAA catabolic pathway is linked to antibiotic and oxidative stress responses.[1] It is hypothesized that 4-MPAA esters could interfere with this pathway, thereby increasing the bacterium's susceptibility to stress and reducing its viability.
Caption: Hypothesized antibacterial mechanism of 4-MPAA esters.
This proposed pathway suggests that after entering the bacterial cell, the ester may be hydrolyzed to release a PAA derivative. This molecule could then interfere with crucial metabolic and stress-response pathways, such as the PAA catabolism and the TCA cycle, leading to increased cellular stress and ultimately, cell death.[1][6]
Conclusion and Future Directions
4-Methoxyphenylacetic acid serves as a valuable and readily available starting material for the synthesis of novel ester compounds. The established Fischer esterification protocol provides a straightforward and efficient route to generate a library of these derivatives. Preliminary data from analogous compounds strongly suggest that these esters possess significant potential as antioxidant, antibacterial, and anti-inflammatory agents.
Future research should focus on synthesizing a broad library of 4-MPAA esters with diverse alcohol moieties to establish clear structure-activity relationships (SAR). Promising candidates should be advanced to more complex biological assays, including in vivo models, to validate their therapeutic potential. Elucidating the precise molecular targets and signaling pathways will be critical for the optimization and development of these compounds into next-generation therapeutic agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methoxyphenyl Acetate: A Detailed Protocol for Researchers
Application Note
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-methoxyphenyl (B3050149) acetate (B1210297), a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The procedure involves the esterification of 4-methoxyphenol (B1676288) using acetic anhydride (B1165640) with sodium acetate as a catalyst. This method is robust, high-yielding, and can be readily implemented in a standard laboratory setting. Detailed methodologies for the reaction, workup, purification, and characterization of the final product are provided to ensure reproducibility and high purity.
Reaction Scheme
The synthesis proceeds via the O-acetylation of 4-methoxyphenol. The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Sodium acetate serves as a base to deprotonate the phenol, increasing its nucleophilicity and facilitating the reaction.

Figure 1. Synthesis of 4-methoxyphenyl acetate from 4-methoxyphenol.
Experimental Data
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 53-55 | 243 | 1.13 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 140 | 1.082 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 324 | 881.4 | 1.528 |
| This compound | C₉H₁₀O₃ | 166.17 | 34 | 246.1 | 1.099[1] |
Experimental Parameters
| Parameter | Value |
| Reaction Time | 20 minutes[2] |
| Reaction Temperature | 80 °C[2] |
| Extraction Solvent | Dichloromethane (CH₂Cl₂)[3] |
| Drying Agent | Anhydrous Calcium Chloride (CaCl₂)[3] |
| Purification Method | Recrystallization |
| Recrystallization Solvent | Ethanol (B145695) or Petroleum Ether[4] |
Experimental Protocol
Materials and Equipment
-
4-Methoxyphenol
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Calcium Chloride
-
Ethanol or Petroleum Ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Synthesis Procedure
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10.00 g of sodium acetate and 45 mL of acetic anhydride.[2]
-
With continuous stirring, add 10.00 g of 4-methoxyphenol to the mixture in small portions.[2]
-
Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle.[2]
-
Maintain the temperature and stirring for 20 minutes.[2]
-
After 20 minutes, remove the heat source and allow the mixture to cool to room temperature.
Workup and Isolation
-
Carefully pour the cooled reaction mixture into 100 mL of cold water in a beaker. An oily layer of crude this compound should form.[2]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with 20 mL of dichloromethane.[3]
-
Separate the organic layer (bottom layer) and transfer it to a clean Erlenmeyer flask.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid.[3] Repeat this washing step.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.[3]
-
Dry the organic layer over anhydrous calcium chloride.[3]
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product as an oil.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol or petroleum ether.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a desiccator to obtain pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Melting Point: The melting point of the purified product should be sharp and close to the literature value of 34 °C.
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
-
IR (KBr, cm⁻¹): Characteristic peaks are expected around 1765 (C=O, ester), 1500 (C=C, aromatic), and 1200 (C-O, ester).
Safety Precautions
-
Acetic Anhydride: Corrosive, flammable, and has a strong, pungent odor. It is a lachrymator and can cause severe burns. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-Methoxyphenol: Harmful if swallowed or inhaled. Causes skin and eye irritation. Wear appropriate PPE.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes & Protocols: Microwave-Assisted Acetylation Featuring 4-Methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-methoxyphenyl (B3050149) acetate (B1210297) and its potential application as an acetylating agent in microwave-assisted organic synthesis. The protocols detailed below leverage the efficiency of microwave irradiation to accelerate reaction times and improve yields, offering a valuable tool for modern synthetic chemistry.
Introduction
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as reduced reaction times, increased product yields, and enhanced purity.[1] Acetylation, a fundamental transformation in organic chemistry for the protection of hydroxyl and amino groups, is particularly amenable to microwave conditions.[2] While acetic anhydride (B1165640) is a common acetylating agent, there is growing interest in alternative reagents. This document focuses on 4-methoxyphenyl acetate, detailing its synthesis and exploring its prospective role as an acetylating agent under microwave irradiation.
Synthesis of this compound
A rapid and efficient microwave-assisted synthesis of this compound has been reported using phthalimide-N-sulfonic acid as an organo-catalyst. This method provides excellent yields in a significantly reduced reaction time compared to conventional heating methods.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetic Anhydride
-
Phthalimide-N-Sulfonic acid
-
Microwave Reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-methoxyphenol (1.0 mmol), acetic anhydride (1.2 mmol), and a catalytic amount of phthalimide-N-sulfonic acid (2 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power level of 240 W for 2 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Data Presentation: Synthesis of this compound
| Substrate | Acetylating Agent | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| 4-Methoxyphenol | Acetic Anhydride | Phthalimide-N-Sulfonic acid (2 mol%) | 240 | 2 | 92 | [3] |
Spectroscopic Data for this compound: [3]
-
Appearance: Yellow oil
-
IR (KBr, νmax, cm-1): 2954, 2922, 2850, 1754, 1610, 1459, 1375, 1129
-
¹H-NMR (300 MHz, CDCl₃, δ, ppm): 7.01-6.87 (m, 4H, Ar-H), 3.79 (s, 3H, -OCH₃), 2.29 (s, 3H, -COCH₃)
-
¹³C-NMR (75 MHz, CDCl₃, δ, ppm): 169.7, 157.4, 143.2, 122.5, 113.8, 55.2, 20.2
Proposed Application: this compound as a Microwave-Assisted Acetylating Agent
While the primary literature details the synthesis of this compound, its direct application as an acetylating agent under microwave conditions is an area ripe for exploration. Based on the principles of microwave-assisted synthesis and the reactivity of similar acetate esters, a general protocol can be proposed for the acetylation of alcohols and amines. The 4-methoxyphenolate leaving group is a stable species, which should facilitate the transfer of the acetyl group to a nucleophile.
Proposed Experimental Protocol: Microwave-Assisted Acetylation using this compound
Materials:
-
Substrate (Alcohol or Amine)
-
This compound
-
Catalyst (e.g., a non-nucleophilic base or a Lewis acid, to be optimized)
-
Solvent (a high-boiling, microwave-transparent solvent such as toluene (B28343) or solvent-free)
-
Microwave Reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substrate (1.0 mmol), this compound (1.2-1.5 mmol), and the chosen catalyst (e.g., 5-10 mol%).
-
If using a solvent, add 2-3 mL.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature between 100-150 °C for 5-30 minutes. The reaction should be optimized for temperature and time for each substrate.
-
Monitor the reaction by TLC.
-
After cooling, the reaction mixture can be worked up by partitioning between an organic solvent and water.
-
The organic layer should be washed, dried, and concentrated. The product can then be purified by chromatography or recrystallization.
Proposed Data for Optimization Studies
Researchers can utilize the following table structure to record and compare their results during the optimization of the proposed protocol.
| Substrate | Catalyst | Temperature (°C) | Time (min) | Power (W) | Solvent | Yield (%) |
| Benzyl Alcohol | DMAP | 120 | 10 | 100 | Toluene | |
| Aniline | Sc(OTf)₃ | 150 | 15 | 150 | None | |
| ... | ... | ... | ... | ... | ... |
Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Acetylation Reaction Mechanism
Caption: Proposed mechanism for microwave-assisted acetylation.
Conclusion
The microwave-assisted synthesis of this compound offers a rapid and high-yielding route to this valuable chemical intermediate. Furthermore, the potential of this compound as a microwave-activated acetylating agent presents an exciting avenue for further research and development. The protocols and data presented herein provide a solid foundation for scientists to explore and optimize these reactions for a variety of applications in drug discovery and materials science.
References
Application of 4-Methoxyphenyl acetate in selective N-terminal acylation of peptides.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The selective modification of peptides and proteins at their N-terminus is a powerful tool in chemical biology and drug development. This technique allows for the introduction of various functionalities, such as fluorophores, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains, in a site-specific manner. One effective method for achieving this is through the use of 4-methoxyphenyl (B3050149) acetate (B1210297) as an acylating agent, particularly for peptides and proteins engineered with an N-terminal Gly-His tag.[1][2][3]
The use of 4-methoxyphenyl esters strikes a crucial balance between reactivity and selectivity.[3] More reactive esters, such as 4-nitrophenyl esters, can lead to non-selective acylation, while less reactive esters may result in low yields.[3] The 4-methoxyphenyl group provides sufficient activation for the acylation to proceed efficiently at the N-terminus, which is rendered more nucleophilic by the presence of a nearby histidine-rich sequence, while minimizing side reactions with other nucleophilic residues like lysine.[1][3]
This method, termed His-tag acylation, is particularly effective for peptides and proteins containing an optimized N-terminal sequence, such as GHHHn-.[1][2] The reaction proceeds under mild conditions in an aqueous environment at neutral pH and moderate temperatures, which is advantageous for maintaining the structural integrity of biomolecules.[3] The versatility of this approach has been demonstrated by the successful N-terminal introduction of azides for subsequent click chemistry, biotin for affinity labeling, and other functional moieties.[1][3] This strategy offers a robust and highly selective method for the chemical modification of biopharmaceuticals and for various applications in biosensors and bioimaging.[1][2][3]
Key Experimental Data Summary
The following tables summarize the quantitative data regarding the efficiency and selectivity of N-terminal acylation using 4-methoxyphenyl esters on peptides with a Gly-His tag.
Table 1: Comparison of Phenyl Esters for N-terminal Acylation
| Acylating Agent | Reactivity | Selectivity for N-terminus | Reference |
| 4-Nitrophenyl acetate | High | Low | [3] |
| Phenyl acetate | Moderate | Moderate | [3] |
| 4-Methoxyphenyl acetate | Moderate | Good | [3] |
Table 2: Half-life of 4-Methoxyphenyl Azidoacetyl Ester
| Compound | Buffer Conditions | Temperature | Half-life | Reference |
| 4-Methoxyphenyl azidoacetyl ester | 200 mM HEPES, pH 7.5 | 4 °C | 3.8 hours | [3] |
Experimental Protocols
General Protocol for Selective N-terminal Acylation of a Gly-His Tagged Peptide
This protocol describes a general procedure for the selective N-terminal acylation of a peptide containing a GHHHHHH-tag using a 4-methoxyphenyl ester of the desired acyl group.
Materials:
-
GHHHHH-tagged peptide
-
This compound (or other 4-methoxyphenyl ester of the desired acyl group)
-
HEPES buffer (200 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
HPLC system for analysis and purification
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Solution Preparation: Dissolve the GHHHHHH-tagged peptide in 200 mM HEPES buffer (pH 7.5) to a final concentration of 1-5 mg/mL.
-
Acylating Agent Stock Solution: Prepare a stock solution of the 4-methoxyphenyl ester in DMSO. The concentration should be determined based on the desired final molar excess.
-
Acylation Reaction:
-
To the peptide solution, add the desired molar excess of the 4-methoxyphenyl ester stock solution. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <5%) to avoid denaturation of the peptide.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4 °C or room temperature) with gentle agitation.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-MS to determine the extent of conversion to the acylated product.
-
Quenching the Reaction (Optional): If necessary, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer.
-
Purification: Once the reaction is complete, purify the N-terminally acylated peptide from the reaction mixture using reverse-phase HPLC.
-
Product Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Visualizations
Workflow for Selective N-terminal Acylation
Caption: General workflow for the selective N-terminal acylation of a Gly-His tagged peptide.
Logical Relationship of Reagent Reactivity and Selectivity
Caption: Relationship between acylating agent reactivity and selectivity in N-terminal peptide modification.
References
Application Notes and Protocols for N-Terminal Acetylation in Solid-Phase Peptide Synthesis using 4-Methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal acetylation is a crucial modification in peptide synthesis, often employed to mimic the native structure of proteins, enhance stability against enzymatic degradation by aminopeptidases, and modulate the overall charge of the peptide.[1] This modification eliminates the positive charge at the N-terminus by converting the primary amine to a neutral amide. While acetic anhydride (B1165640) is a common reagent for this purpose, its high reactivity can sometimes lead to challenges in achieving selectivity, especially in complex peptides.
4-Methoxyphenyl (B3050149) acetate (B1210297) has emerged as a valuable reagent for the selective N-terminal acylation of peptides.[2] Studies have shown that 4-methoxyphenyl esters provide a favorable balance of reactivity and selectivity, allowing for efficient and specific modification at the N-terminus.[2] This is particularly effective for peptides featuring an N-terminal Gly-His tag, where the imidazole (B134444) side chain of histidine is thought to play a catalytic role.[2] The resulting acetylated peptides are stable products.[2]
These application notes provide a detailed protocol for the on-resin N-terminal acetylation of peptides using 4-Methoxyphenyl acetate during standard Fmoc-based solid-phase peptide synthesis (SPPS).
Principle of the Method
The protocol is based on the standard solid-phase peptide synthesis workflow. Following the final deprotection of the N-terminal Fmoc group, the free amine of the resin-bound peptide is acetylated using this compound. The methoxy (B1213986) group on the phenyl ring activates the ester for nucleophilic attack by the peptide's N-terminal amine, while being mild enough to enhance selectivity. The excess reagents and byproducts are then removed by a series of washes before the peptide is cleaved from the solid support and purified.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the N-terminal acetylation of a peptide on a solid support.
Materials and Reagents
-
Peptide-resin with a free N-terminus (synthesized using standard Fmoc-SPPS)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine (B6355638), reagent grade
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Peptide synthesis vessel (fritted syringe or automated synthesizer)
-
Shaker or vortex mixer
Protocol for On-Resin N-Terminal Acetylation
This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Final Fmoc Deprotection:
-
Following the final amino acid coupling, treat the peptide-resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
-
-
Preparation of Acetylation Solution:
-
Prepare a 0.5 M solution of this compound in DMF. For a 0.1 mmol synthesis, dissolve approximately 83 mg of this compound in a suitable volume of DMF.
-
-
N-Terminal Acetylation Reaction:
-
Add the this compound solution (5 equivalents relative to the resin loading) to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For peptides with a Gly-His N-terminus, the reaction may proceed faster.
-
Reaction Monitoring (Optional): To monitor the reaction progress, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the complete acetylation of the primary amines.
-
-
Washing:
-
After the reaction is complete, drain the acetylation solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess this compound and any byproducts.
-
Perform a final wash with DCM (3 x 10 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Peptide Cleavage and Precipitation
-
Cleavage from Resin:
-
Treat the dried, acetylated peptide-resin with a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude acetylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC. The expected mass will show an increase of 42.04 Da compared to the non-acetylated peptide.
-
Data Presentation
The following table summarizes the key parameters for the N-terminal acetylation step using this compound in comparison to the standard acetic anhydride method.
| Parameter | This compound Protocol | Standard Acetic Anhydride Protocol |
| Acetylation Reagent | This compound | Acetic anhydride |
| Equivalents | 5 equivalents | 10-20 equivalents |
| Solvent | DMF | DMF or NMP |
| Base | Not typically required (especially with His tag) | DIPEA or Pyridine (e.g., 10% Ac₂O, 5% DIPEA in DMF) |
| Reaction Time | 2-4 hours | 20-60 minutes |
| Temperature | Room Temperature | Room Temperature |
| Selectivity | High for N-terminus | Can lead to side-chain acetylation if not optimized |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the N-terminal acetylation of a peptide on a solid support using this compound within the context of Fmoc-SPPS.
Caption: Workflow for On-Resin N-Terminal Acetylation.
Logical Relationship of Reagents and Steps
This diagram outlines the logical relationship between the key steps and reagents in the N-terminal acetylation process.
Caption: Reagents and Steps in N-Terminal Acetylation.
References
Application Notes and Protocols for the Quantification of 4-Methoxyphenyl Acetate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of 4-Methoxyphenyl acetate (B1210297) in reaction mixtures is crucial for process optimization, yield determination, and quality control in synthetic chemistry and drug development. This document provides detailed application notes and protocols for the quantitative analysis of 4-Methoxyphenyl acetate using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Techniques Overview
A comparative summary of the analytical techniques for the quantification of this compound is presented below. The choice of method will depend on factors such as the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation.
| Technique | Principle | Sample Throughput | Sensitivity | Selectivity |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High | Moderate | High |
| GC-FID/MS | Separation based on volatility, detection by flame ionization or mass spectrometry. | High | High (FID), Very High (MS) | High (FID), Very High (MS) |
| qNMR | Quantification based on the integral of specific proton signals relative to a certified internal standard. | Low to Moderate | Low | Very High |
High-Performance Liquid Chromatography (HPLC-UV)
Application Note:
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of moderately polar compounds like this compound. This method offers excellent resolution and reproducibility for monitoring reaction progress and determining product purity.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
This compound reference standard (purity ≥ 99%).
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
4. Calibration Curve Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of working standards with concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.
Quantitative Data Summary (HPLC-UV):
| Validation Parameter | Typical Performance Characteristic |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
HPLC Analysis Workflow Diagram:
Application Notes and Protocols for TLC Bioautographic Assays Using 4-Methoxyphenyl Acetate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-Methoxyphenyl acetate (B1210297) as a substrate in Thin-Layer Chromatography (TLC) bioautographic assays. This technique is a powerful tool for the rapid screening of enzyme inhibitors, particularly acetylcholinesterase (AChE), from various sources such as plant extracts and synthetic compound libraries.
Introduction to TLC Bioautography with 4-Methoxyphenyl Acetate
TLC bioautography is a technique that combines the separation capabilities of TLC with a subsequent biological assay performed directly on the chromatographic plate. This method allows for the localization of biologically active compounds within a complex mixture. This compound has emerged as a particularly useful substrate for the detection of acetylcholinesterase inhibitors in a cost-effective and sensitive manner.
The underlying principle of this assay involves the enzymatic hydrolysis of this compound by acetylcholinesterase to produce 4-methoxyphenol. This product then reacts with a specific chromogenic reagent, typically a mixture of potassium ferricyanide (B76249) and iron (III) chloride, to yield a distinctively colored background on the TLC plate. In the presence of an AChE inhibitor, the enzymatic reaction is impeded, resulting in a colorless or light-colored spot against the colored background, thus indicating the presence and the Rf value of the inhibitory compound.
While the primary application of this compound in TLC bioautography is for the screening of AChE inhibitors, its potential use for detecting other esterases or lipases can be explored, although it is not as commonly documented in the scientific literature.
Application: Screening for Acetylcholinesterase (AChE) Inhibitors
Alzheimer's disease and other neurological disorders are often characterized by a deficit in the neurotransmitter acetylcholine. One of the primary therapeutic strategies is the inhibition of acetylcholinesterase, the enzyme responsible for its degradation. The following protocol details a low-cost and sensitive TLC bioautographic assay for the screening of AChE inhibitors using this compound as a substrate.
Experimental Protocol
2.1.1. Materials and Reagents
-
TLC Plates: Silica gel 60 F254 aluminum plates
-
Samples: Plant extracts, synthetic compounds, or other mixtures to be screened
-
Positive Control: Physostigmine or Huperzine A
-
Enzyme Solution: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel), Type VI-S. Prepare a 1 U/mL solution in Tris-HCl buffer (50 mM, pH 8.0).
-
Substrate Solution: this compound solution in a suitable solvent (e.g., methanol).
-
Chromogenic Reagent (Visualizing Agent):
-
Solution A: 1% (w/v) aqueous solution of potassium ferricyanide [K3Fe(CN)6]
-
Solution B: 1% (w/v) aqueous solution of iron (III) chloride (FeCl3)
-
Prepare fresh and mix in a 1:1 ratio just before use.
-
-
Mobile Phase: A suitable solvent system for the separation of the compounds of interest (e.g., chloroform:methanol, 9:1 v/v).
2.1.2. Procedure
-
Sample Application: Apply the samples and the positive control as spots or bands onto the TLC plate.
-
Chromatographic Development: Develop the TLC plate in a chamber saturated with the chosen mobile phase until the solvent front reaches the desired height.
-
Drying: After development, remove the plate from the chamber and dry it completely with a stream of cold or warm air to remove all traces of the mobile phase.
-
Enzyme Incubation: Spray the dried TLC plate evenly with the AChE enzyme solution. Incubate the plate in a humid chamber at 37°C for 20 minutes.
-
Substrate Application: Spray the plate with the this compound solution.
-
Visualization: After a brief incubation period (e.g., 1-2 minutes), spray the plate with the freshly mixed chromogenic reagent (Solutions A and B).
-
Observation: A stable aquamarine blue background will develop. The zones of AChE inhibition will appear as light-yellow or white spots. Document the results by photography.
-
Rf Value Calculation: Calculate the Retention factor (Rf) for the active spots.
Data Presentation
Table 1: Quantitative Data for AChE Inhibition Assay using this compound
| Parameter | Value | Reference |
| Enzyme Concentration | 1 U/mL | [1] |
| Detection Limits | ||
| Huperzine A | 0.0001 µg | [1] |
| Physostigmine | 0.001 µg | [1] |
Note: Rf values are highly dependent on the specific mobile phase used and should be determined experimentally.
Diagrams
Caption: Workflow for the TLC bioautographic assay for AChE inhibitors.
Caption: Signaling pathway of the AChE bioautographic assay.
Application: Screening for Other Esterase and Lipase (B570770) Inhibitors
The use of this compound for the detection of inhibitors of other esterases or lipases via TLC bioautography is not as well-established as its application for AChE. For these enzymes, other substrates are more commonly employed.
General Considerations
For screening lipase inhibitors, substrates such as α-naphthyl acetate or β-naphthyl myristate are frequently used in conjunction with a visualizing agent like Fast Blue B salt. The principle is similar: the enzyme hydrolyzes the substrate to produce a naphthol derivative, which then couples with Fast Blue B salt to form a colored background. Inhibitors are detected as colorless zones.
While theoretically, this compound could be hydrolyzed by other esterases, the specificity and efficiency of this reaction would need to be determined for each enzyme. If exploring the use of this compound for a different esterase, it is recommended to first perform a solution-based assay to confirm it is a suitable substrate before developing a TLC bioautographic method.
Comparative Data for Lipase Inhibitor Screening
Table 2: Commonly Used Substrates for Lipase Inhibitor TLC Bioautography
| Substrate | Visualizing Agent | Background Color | Inhibition Spot | Reference |
| α-Naphthyl acetate | Fast Blue B salt | Purple | White | |
| β-Naphthyl myristate | Fast Blue B salt | Purple | White |
Note: This table is provided for comparative purposes, as this compound is not the standard substrate for lipase inhibitor screening.
Diagram for General Esterase/Lipase Inhibition Assay
Caption: General workflow for TLC bioautography of esterase/lipase inhibitors.
Conclusion
The TLC bioautographic assay using this compound as a substrate is a highly effective, rapid, and economical method for screening acetylcholinesterase inhibitors. The detailed protocol provided herein offers a robust starting point for researchers in drug discovery and natural product chemistry. While its application for other esterases and lipases is less common, the principles of the assay can be adapted for the investigation of other enzyme systems with appropriate validation. The clear visualization of inhibition zones and the ability to analyze multiple samples simultaneously make this a valuable technique in the preliminary stages of inhibitor discovery.
References
4-Methoxyphenyl Acetate: A Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 4-methoxyphenyl (B3050149) acetate (B1210297) as a key intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs). The information compiled herein offers comprehensive experimental procedures, quantitative data, and visual representations of synthetic pathways to support research and development in the pharmaceutical industry.
Introduction
4-Methoxyphenyl acetate, a commercially available ester, serves as a valuable and versatile starting material for the synthesis of various pharmaceuticals. Its chemical structure allows for strategic transformations to introduce key functional groups required for the assembly of complex drug molecules. This document outlines the synthetic routes from this compound to five prominent APIs: Acetaminophen, Mexiletine, Dextromethorphan, Raloxifene, and Apixaban. The protocols provided are based on established literature procedures and are intended to be a practical guide for laboratory synthesis.
Key Synthetic Transformations of this compound
The journey from this compound to the final API often involves one or more key chemical transformations. The primary pathways detailed in this document include:
-
Hydrolysis: The straightforward conversion of this compound to 4-methoxyphenol, a crucial building block for several APIs.
-
Fries Rearrangement: A rearrangement reaction that transforms this compound into hydroxyacetophenone derivatives, which are precursors to other key intermediates.
-
Willgerodt-Kindler and Haloform Reactions: Methods to convert the acetyl group of rearranged products into a carboxylic acid or its derivative, paving the way for further molecular elaboration.
These core reactions provide access to a variety of downstream intermediates, which are then elaborated to the final drug substances.
Synthesis of Acetaminophen
Acetaminophen, a widely used analgesic and antipyretic, can be synthesized from this compound in a two-step sequence. The first step involves the hydrolysis of the ester to 4-methoxyphenol, followed by a series of reactions to introduce the acetamido group. A more direct and common industrial synthesis starts from 4-aminophenol. For the purpose of illustrating the utility of this compound, a pathway involving its hydrolysis is presented.
Synthetic Pathway
Caption: Synthetic pathway for Acetaminophen from this compound.
Experimental Protocols
Step 1: Hydrolysis of this compound to 4-Methoxyphenol
-
Protocol: To a solution of this compound in methanol (B129727), an aqueous solution of sodium hydroxide (B78521) is added. The mixture is refluxed for 1-2 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous layer is acidified with hydrochloric acid. The product, 4-methoxyphenol, is then extracted with an organic solvent, dried, and concentrated.
-
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| This compound | 166.17 | 1.0 |
| Sodium Hydroxide | 40.00 | 1.5 |
| Methanol | - | Solvent |
| Hydrochloric Acid (conc.) | - | to pH ~2 |
| Product | Yield (%) | |
| 4-Methoxyphenol | ~95 |
Step 2: Synthesis of Acetaminophen from 4-Aminophenol
-
Protocol: 4-Aminophenol is dissolved in water and acetic anhydride (B1165640) is added. The reaction mixture is stirred vigorously for 15-20 minutes. The solution is then cooled in an ice bath to induce crystallization. The resulting solid is collected by filtration, washed with cold water, and dried to afford acetaminophen.
-
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| 4-Aminophenol | 109.13 | 1.0 |
| Acetic Anhydride | 102.09 | 1.1 |
| Water | - | Solvent |
| Product | Yield (%) | |
| Acetaminophen | >85 |
Synthesis of Mexiletine
Mexiletine is an antiarrhythmic drug. Its synthesis can be achieved from 2,6-dimethylphenol (B121312), which can be conceptually derived from precursors accessible from this compound, although this is not the most direct industrial route. A common synthesis starts with the etherification of 2,6-dimethylphenol with chloroacetone.
Synthetic Pathway
Application Notes and Protocols for Studying the Kinetics of 4-Methoxyphenyl Acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing kinetic studies on reactions involving 4-Methoxyphenyl acetate (B1210297). The protocols detailed below are adaptable for various research and development settings, including academic laboratories and the pharmaceutical industry.
Introduction
4-Methoxyphenyl acetate is an ester that can undergo hydrolysis and other nucleophilic substitution reactions. Understanding the kinetics of these reactions is crucial for various applications, including drug metabolism studies, stability testing of pharmaceuticals containing this moiety, and in the synthesis of related compounds. This document outlines two primary methods for monitoring the kinetics of this compound reactions: titration and UV-Vis spectrophotometry.
I. Kinetic Analysis by Titration
Titration is a classic and reliable method for monitoring the progress of reactions that produce or consume an acidic or basic species. In the case of the hydrolysis of this compound, the reaction produces acetic acid, which can be quantified by titration with a standard solution of a strong base, such as sodium hydroxide (B78521).
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound Monitored by Titration
This protocol describes the determination of the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M standard solution
-
Sodium hydroxide (NaOH), 0.1 M standard solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Ice
-
Thermostatic water bath
-
Burette (50 mL)
-
Pipettes (5 mL, 10 mL, 100 mL)
-
Conical flasks (250 mL)
-
Volumetric flasks
-
Stopwatch
Procedure:
-
Reaction Setup:
-
Pipette 100.0 mL of 1 M HCl into a 250 mL conical flask.
-
Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25°C, 35°C, or 45°C) and allow it to equilibrate for at least 15 minutes.
-
-
Initiation of the Reaction:
-
Pipette 5.0 mL of this compound into the temperature-equilibrated HCl solution.
-
Start the stopwatch immediately upon the addition of the ester.
-
Swirl the flask to ensure thorough mixing.
-
-
Titration at Time t=0:
-
Immediately after mixing, pipette a 5.0 mL aliquot of the reaction mixture into a 250 mL conical flask containing approximately 50 mL of ice-cold deionized water. The ice-cold water effectively quenches the reaction.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with 0.1 M NaOH until a faint, persistent pink color is observed.
-
Record the volume of NaOH used as V₀.
-
-
Titration at Subsequent Time Intervals:
-
Withdraw 5.0 mL aliquots of the reaction mixture at regular time intervals (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes).
-
Quench each aliquot in a separate flask containing ice-cold deionized water as described in step 3.
-
Titrate with 0.1 M NaOH and record the volume as Vₜ.
-
-
Titration at Infinite Time (V∞):
-
After the final time point, loosely stopper the reaction flask and heat it in the water bath at a higher temperature (e.g., 60°C) for at least one hour to ensure the reaction goes to completion.
-
Allow the flask to cool to the initial reaction temperature.
-
Withdraw a 5.0 mL aliquot, quench it in ice-cold water, and titrate with 0.1 M NaOH to determine V∞.
-
Data Analysis:
The reaction is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined using the following integrated rate law:
k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))
A plot of log₁₀(V∞ - Vₜ) versus time (t) should yield a straight line with a slope of -k/2.303.
Illustrative Data Presentation (Titration Method)
Note: The following data is illustrative for a similar ester hydrolysis and should be replaced with experimental data for this compound.
| Time (min) | Vₜ (mL) | V∞ - Vₜ (mL) | log₁₀(V∞ - Vₜ) |
| 0 | 20.5 | 19.5 | 1.29 |
| 10 | 23.2 | 16.8 | 1.22 |
| 20 | 25.6 | 14.4 | 1.16 |
| 30 | 27.8 | 12.2 | 1.09 |
| 45 | 30.5 | 9.5 | 0.98 |
| 60 | 32.7 | 7.3 | 0.86 |
| 90 | 35.8 | 4.2 | 0.62 |
| ∞ | 40.0 | - | - |
II. Kinetic Analysis by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a powerful technique for monitoring reactions that involve a change in the absorbance of light by the reactants or products. The hydrolysis of this compound yields 4-methoxyphenol (B1676288), which has a distinct UV absorbance profile that differs from the starting ester. By monitoring the change in absorbance at a specific wavelength, the reaction progress can be followed continuously.
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound Monitored by UV-Vis Spectrophotometry
This protocol details the determination of the pseudo-first-order rate constant for the base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), solutions of varying pH (e.g., pH 10, 11, 12)
-
Buffer solutions (e.g., carbonate-bicarbonate for high pH)
-
Acetonitrile (B52724) or other suitable organic solvent
-
Deionized water
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Determination of Analytical Wavelength (λmax):
-
Prepare a solution of 4-methoxyphenol (the product) in the reaction buffer.
-
Scan the UV-Vis spectrum of the 4-methoxyphenol solution to determine the wavelength of maximum absorbance (λmax). The λmax for 4-methoxyphenol is typically around 282 nm.[1][2]
-
Confirm that the starting material, this compound, has a significantly different absorbance at this wavelength.
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile (e.g., 10 mM).
-
-
Kinetic Run:
-
Set the spectrophotometer to the predetermined λmax and equilibrate the temperature-controlled cuvette holder to the desired temperature.
-
Pipette the appropriate buffer or NaOH solution into a quartz cuvette and place it in the spectrophotometer.
-
Use this cuvette to zero the instrument (blank).
-
To initiate the reaction, add a small, known volume of the this compound stock solution to the cuvette, quickly mix by inverting the cuvette (covered with parafilm), and immediately start recording the absorbance as a function of time.
-
Data Analysis:
The reaction is expected to follow pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following equation:
Aₜ = A∞ - (A∞ - A₀)e^(-k_obs*t)
Where:
-
Aₜ is the absorbance at time t
-
A₀ is the initial absorbance
-
A∞ is the absorbance at infinite time (reaction completion)
Alternatively, a plot of ln(A∞ - Aₜ) versus time will yield a straight line with a slope of -k_obs.
Illustrative Data Presentation (UV-Vis Method)
Note: The following data is illustrative for a similar aromatic ester hydrolysis and should be replaced with experimental data for this compound.
| Temperature (°C) | pH | k_obs (s⁻¹) |
| 25 | 10.0 | 1.5 x 10⁻⁴ |
| 25 | 11.0 | 1.6 x 10⁻³ |
| 25 | 12.0 | 1.7 x 10⁻² |
| 35 | 11.0 | 4.8 x 10⁻³ |
| 45 | 11.0 | 1.3 x 10⁻² |
From the temperature-dependent data, the activation energy (Ea) can be determined using the Arrhenius equation:
k = Ae^(-Ea/RT)
A plot of ln(k) versus 1/T will give a straight line with a slope of -Ea/R.
III. Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for the titration method.
Caption: Experimental workflow for the UV-Vis spectrophotometry method.
References
Application Notes: Synthesis of 1,3,4-Oxadiazole-2-Thioesters Utilizing 4-Methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1,3,4-oxadiazole-2-thioesters, a class of heterocyclic compounds with significant interest in medicinal chemistry, using 4-methoxyphenyl (B3050149) acetate (B1210297) as a key starting material. The outlined multi-step synthesis is a reliable method for accessing these valuable scaffolds.
Introduction
1,3,4-oxadiazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities. The incorporation of a thioester linkage at the 2-position of the oxadiazole ring can further modulate the biological properties of these molecules, making them attractive targets for drug discovery programs. This document details the synthetic route starting from 4-methoxyphenyl acetate to produce 5-substituted 1,3,4-oxadiazole-2-thioesters. The overall synthetic strategy involves the conversion of the starting ester to a hydrazide, followed by cyclization to form the 1,3,4-oxadiazole-2-thiol (B52307) intermediate, and finally, acylation to yield the desired thioester.
Synthetic Pathway Overview
The synthesis proceeds through three main steps:
-
Hydrazinolysis: Conversion of 2-(4-methoxyphenyl) acetate to 2-(4-methoxyphenyl)acetic acid hydrazide.
-
Oxadiazole Ring Formation: Cyclization of the acid hydrazide with carbon disulfide in the presence of a base to form 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol (B3022408).
-
Thioester Synthesis: Acylation of the 1,3,4-oxadiazole-2-thiol with an appropriate acid chloride to yield the final 5-substituted 1,3,4-oxadiazole-2-thioester.
Experimental Protocols
Step 1: Synthesis of 2-(4-Methoxyphenyl)acetic Acid Hydrazide
This protocol describes the conversion of 2-(4-methoxyphenyl) acetate to its corresponding acid hydrazide.
Materials:
-
2-(4-Methoxyphenyl) acetate (1 equivalent)
-
Hydrazine (B178648) hydrate (B1144303) (80% solution)
-
Absolute ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Calcium chloride guard tube
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 2-(4-methoxyphenyl) acetate (e.g., 7 g, 0.038 mol) in absolute ethanol (40 mL).[1]
-
To this solution, add hydrazine hydrate (80%, 13 mL).[1]
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction, distill off the excess hydrazine under reduced pressure.
-
Collect the resulting crude solid by filtration, wash it thoroughly with water, and recrystallize from 30% aqueous ethanol to afford pure 2-(4-methoxyphenyl)acetic acid hydrazide.
Step 2: Synthesis of 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol
This protocol details the cyclization of the acid hydrazide to form the 1,3,4-oxadiazole-2-thiol intermediate.
Materials:
-
2-(4-Methoxyphenyl)acetic acid hydrazide (1 equivalent)
-
Carbon disulfide
-
Potassium hydroxide (B78521)
-
Absolute ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 2-(4-methoxyphenyl)acetic acid hydrazide (e.g., 7 g, 0.038 mol) in absolute ethanol (40 mL) in a 250 mL round-bottom flask.[1]
-
Add carbon disulfide (2 mL, 0.034 mol) to the solution.[1]
-
Subsequently, add a solution of potassium hydroxide (1.2 g, 0.019 mol) in water (20 mL).[1]
-
Stir the reaction mixture thoroughly and heat to reflux.
Step 3: Synthesis of S-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl) 1-naphthoylthioate
This protocol outlines the final step of acylating the thiol intermediate to produce the target thioester.
Materials:
-
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol (1 equivalent)
-
1-Naphthoyl chloride (1 equivalent)
-
Potassium hydroxide
-
Absolute ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a 250 mL flask, dissolve 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol (e.g., 5 g, 0.022 mol) in absolute ethanol (30 mL).[1]
-
Add a solution of potassium hydroxide (1 g, 0.178 mol) in water (20 mL) to the flask.[1]
-
Reflux the mixture for 1 hour.[1]
-
After 1 hour, add 1-naphthoyl chloride (4 g, 0.021 mol) to the reaction mixture.[1]
-
Stir the reaction mixture vigorously and continue to reflux for an additional 6 hours.[1]
-
Upon completion of the reaction, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The residue can be further purified by washing with diethyl ether and recrystallization from ethanol.[1]
Data Presentation
| Compound Name | Starting Material | Reagents | Yield (%) | Reference |
| 2-(4-Methoxyphenyl)acetic acid hydrazide | 2-(4-Methoxyphenyl) acetate | Hydrazine hydrate, Ethanol | Not Specified | [1] |
| 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol | 2-(4-Methoxyphenyl)acetic acid hydrazide | Carbon disulfide, Potassium hydroxide, Ethanol | Not Specified | [1] |
| S-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl) 1-naphthoylthioate | 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol | 1-Naphthoyl chloride, Potassium hydroxide, Ethanol | 77-82% | [1] |
Visualizations
Synthesis Workflow
Caption: Synthetic route from this compound to 1,3,4-Oxadiazole-2-thioesters.
This comprehensive guide provides the necessary protocols and data for the successful synthesis of 1,3,4-oxadiazole-2-thioesters for research and development purposes. The described methods are robust and can be adapted for the synthesis of a variety of thioester derivatives by employing different acid chlorides in the final step.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-Methoxyphenyl acetate.
Technical Support Center: Synthesis of 4-Methoxyphenyl Acetate (B1210297)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 4-Methoxyphenyl acetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The most common method is the esterification of 4-methoxyphenol (B1676288) with acetic anhydride (B1165640). This reaction is typically catalyzed by a weak base, such as sodium acetate or pyridine (B92270). The hydroxyl group of the phenol (B47542) attacks the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of the ester and acetic acid as a byproduct.
Q2: Why is a base like sodium acetate or pyridine used in the reaction?
A2: A base is used to facilitate the reaction. It can deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This phenoxide ion is a much stronger nucleophile than the neutral phenol, leading to a faster and more efficient reaction with the acetic anhydride.[1][2] The base also serves to neutralize the acetic acid byproduct formed during the reaction, which can otherwise lead to unwanted side reactions or hydrolysis of the ester product.[1]
Q3: Can I use acetic acid directly with 4-methoxyphenol instead of acetic anhydride?
A3: While technically possible via Fischer esterification, reacting phenols with carboxylic acids is generally very slow and inefficient.[3] Phenols are less nucleophilic than alcohols, requiring harsher conditions and often resulting in low yields.[1][2] Using more reactive acylating agents like acetic anhydride or acetyl chloride is the standard and more effective method for preparing phenolic esters.[1][3]
Q4: What is the purpose of the aqueous work-up, including the sodium bicarbonate wash?
A4: The aqueous work-up is a critical purification step. Adding the reaction mixture to water hydrolyzes any remaining acetic anhydride to acetic acid. The subsequent wash with a saturated sodium bicarbonate solution is performed to neutralize and remove all acidic components from the organic layer, including the acetic acid byproduct and any unreacted starting materials.[4] This prevents the acidic components from catalyzing the hydrolysis of the desired ester product.
Q5: My 4-methoxyphenol starting material is discolored (pink or brown). Can I still use it?
A5: Discoloration in phenols is often due to oxidation, forming colored impurities like quinones.[5] While the reaction may still proceed, using impure starting materials can lead to lower yields and a discolored final product that is more difficult to purify. For best results, it is recommended to purify the 4-methoxyphenol before use, for example, by recrystallization from a suitable solvent like petroleum ether or by vacuum distillation.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or short reaction time. 2. Reagents are of poor quality or wet. 3. Inefficient catalysis. 4. Product loss during work-up. | 1. Ensure the reaction is heated to the recommended temperature (e.g., 80°C) for the specified time (e.g., 20-30 minutes).[4][6] Monitor the reaction using Thin Layer Chromatography (TLC). 2. Use fresh, anhydrous acetic anhydride. Purify the 4-methoxyphenol if it appears discolored or impure.[5] 3. Ensure the catalyst (e.g., sodium acetate) is anhydrous and used in the correct amount. 4. Be careful during extractions to avoid losing the organic layer. Ensure the pH of the aqueous layer is basic after the bicarbonate wash to prevent product hydrolysis. |
| Product is an Oil and Does Not Solidify | 1. The product is impure. The presence of unreacted starting materials or byproducts can lower the melting point and prevent crystallization. 2. Residual solvent is present. | 1. Ensure the work-up is thorough. Repeat the wash with sodium bicarbonate solution to remove all acidic impurities.[4] Purify the crude product by vacuum distillation or recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent (e.g., dichloromethane). |
| Product is Discolored (Yellow/Brown) | 1. Impure or oxidized 4-methoxyphenol was used as the starting material.[5] 2. Reaction temperature was too high, leading to decomposition or side reactions. | 1. Purify the starting 4-methoxyphenol by recrystallization or distillation before the synthesis.[5] 2. Carefully control the reaction temperature and avoid overheating. |
| O-acylation vs. C-acylation (Fries Rearrangement) | Although less common under these conditions, C-acylation (Fries rearrangement) can occur, especially in the presence of Lewis acids or at high temperatures, leading to hydroxyacetophenone isomers. | Use milder conditions with a base catalyst (like pyridine or sodium acetate) rather than strong acid catalysts. Keep reaction temperatures moderate. |
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Source |
| Reactants | 4-methoxyphenol, Acetic anhydride | [4][6] |
| Catalyst | Sodium Acetate | [4][6] |
| Reactant Ratio (molar) | ~1 : 4 (4-methoxyphenol : Acetic anhydride) | [4][6] |
| Catalyst Loading | ~1.2 equivalents (relative to 4-methoxyphenol) | [4][6] |
| Reaction Temperature | 80 °C | [4][6] |
| Reaction Time | 20 minutes | [4][6] |
| Work-up Solvents | Water, Dichloromethane, Sat. Sodium Bicarbonate | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is based on established laboratory procedures.[4][6]
Materials:
-
4-methoxyphenol (10.00 g)
-
Acetic anhydride (45 mL)
-
Anhydrous sodium acetate (10.00 g)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetic anhydride (45 mL) and anhydrous sodium acetate (10.00 g).
-
Begin stirring the mixture and gently heat it to approximately 80 °C using a water bath.
-
Once the temperature is stable, add 4-methoxyphenol (10.00 g) in small portions to the reaction mixture over a few minutes.
-
Maintain the reaction mixture at 80 °C with continuous stirring for 20 minutes.
-
After 20 minutes, remove the heat source and allow the mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water. An oily layer of the crude product should form.
-
Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer.
-
Extract the oily product layer with 20 mL of dichloromethane.
-
Wash the organic layer by slowly adding 50 mL of a saturated sodium bicarbonate solution to the separatory funnel. Swirl gently at first to allow for the release of CO₂ gas, then stopper and shake more vigorously.
-
Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
-
Repeat the sodium bicarbonate wash (step 9-10) on the organic layer.
-
Wash the organic layer with 50 mL of deionized water, separate the layers, and collect the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent (dichloromethane) using a rotary evaporator to yield the crude this compound.
-
For higher purity, the product can be further purified by vacuum distillation.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.
Experimental Workflow
References
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved Preparation of this compound OH + NaOAC Ome | Chegg.com [chegg.com]
- 5. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Solved Preparation of this compound OH + NaOAC ОMe | Chegg.com [chegg.com]
Technical Support Center: Purification of Crude 4-Methoxyphenyl Acetate by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 4-methoxyphenyl (B3050149) acetate (B1210297) using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.
Experimental Protocol: Column Chromatography of 4-Methoxyphenyl Acetate
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale using silica (B1680970) gel column chromatography.
Materials and Equipment:
-
Crude this compound
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Silica gel (70-230 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers, Erlenmeyer flasks, and test tubes or a fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Selection of Eluent System:
-
An appropriate solvent system is crucial for good separation. A common starting point for this compound is a mixture of n-hexane and ethyl acetate.
-
Develop a TLC of the crude material in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives the this compound spot an Rf value of approximately 0.2-0.4.[1] This will provide optimal separation on the column.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (about 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). The amount of silica gel should be about 30-50 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel.
-
Add another layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the silica gel bed.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock to begin the elution process. For flash chromatography, apply gentle air pressure to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction) using test tubes or a fraction collector.
-
-
Monitoring the Separation:
-
Monitor the separation by performing TLC on the collected fractions.
-
Spot a small amount from each fraction onto a TLC plate, along with a spot of the crude material and a pure standard if available.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity using analytical techniques such as NMR, GC, or HPLC.
-
Data Presentation
Table 1: Recommended Solvent Systems and Expected TLC Behavior
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound | Observations |
| 9:1 | ~ 0.2 - 0.3 | Good starting point for column chromatography. Provides good separation from less polar impurities. |
| 4:1 | ~ 0.4 - 0.5 | May be suitable if the separation from more polar impurities is challenging. The product will elute faster. |
| 2:1 | > 0.6 | Generally too polar for good separation on a column; the product will elute too quickly. |
Table 2: Typical Purification Parameters and Expected Results
| Parameter | Typical Value/Range | Notes |
| Silica Gel to Crude Ratio | 30:1 to 50:1 (w/w) | A higher ratio is recommended for difficult separations. |
| Expected Yield | 85-95% | This is an estimated recovery from the column and will depend on the purity of the crude material and the success of the separation. |
| Expected Purity | >98% | Purity should be assessed by an appropriate analytical method (e.g., GC, HPLC, or NMR). |
| Potential Impurities | 4-methoxyphenol (B1676288), acetic anhydride, acetic acid | These are the common starting materials and byproducts from the synthesis of this compound.[2][3] 4-methoxyphenol is more polar and will elute after the product. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography purification of this compound.
Q1: The compound is not moving down the column, or is moving very slowly.
A1: This typically indicates that the eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For a hexane:ethyl acetate system, you can increase the proportion of ethyl acetate (e.g., from 9:1 to 4:1). It is advisable to make this change gradually (gradient elution) to ensure good separation.
Q2: All the spots are coming off the column at the same time.
A2: This suggests the eluent is too polar, or the column is overloaded.
-
Solution 1 (Eluent Polarity): Use a less polar eluent. Perform TLC analysis to find a solvent system that provides better separation.
-
Solution 2 (Overloading): The amount of crude material may be too large for the amount of silica gel used. Use a larger column with more silica gel (maintain a 30-50:1 ratio of silica to crude material).
Q3: The separation on the column is poor, even though the TLC showed good separation.
A3: This can be due to several factors:
-
Poor Column Packing: Air bubbles or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly.
-
Sample Loading: If too much solvent is used to dissolve the sample for wet loading, it can cause the initial band to be too broad. Use a minimal amount of solvent. Consider dry loading for better results.
-
Flow Rate: A flow rate that is too fast can reduce the interaction time between the compounds and the stationary phase, leading to poor separation. Adjust the flow rate to be slower.
Q4: The collected fractions are not pure and contain streaks on the TLC plate.
A4: This is known as "tailing" and can be caused by the compound being too polar for the silica gel or by acidic impurities.
-
Solution: Add a small amount of a slightly more polar solvent like methanol (B129727) (e.g., 0.5-1%) to the eluent. If the compound is basic, adding a small amount of triethylamine (B128534) (e.g., 0.1-0.5%) to the eluent can help.
Q5: The solvent flow has stopped or is extremely slow.
A5: This could be due to the frit being clogged or the silica gel being too fine.
-
Solution 1 (Clogged Frit): If possible and safe, try to gently push up on the cotton plug from the bottom with a thin wire to dislodge any blockage.
-
Solution 2 (Fine Silica): Ensure you are using the correct mesh size of silica gel for your setup (gravity vs. flash chromatography). Applying a small amount of positive pressure can help maintain a reasonable flow rate.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
How to improve the yield and purity of 4-Methoxyphenyl acetate.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 4-Methoxyphenyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Methoxyphenyl acetate?
The most prevalent and straightforward method for synthesizing this compound is the esterification of 4-methoxyphenol (B1676288) with acetic anhydride (B1165640). This reaction is typically catalyzed by a weak base, such as sodium acetate or pyridine, to facilitate the acetylation of the phenolic hydroxyl group.
Q2: My reaction mixture turned dark brown. Is this normal, and what causes it?
A dark coloration can indicate the presence of impurities or side reactions. While some discoloration may be expected, a very dark mixture could suggest oxidation of the starting phenol (B47542) or other degradation products, potentially due to excessive heat or the presence of contaminants. It is advisable to proceed with the work-up and purification to isolate the desired product.
Q3: I obtained an oil instead of a solid crude product after the initial work-up. What should I do?
Obtaining an oily product is a common occurrence in this synthesis. This can be due to the presence of unreacted starting materials, byproducts, or residual solvent, which can depress the melting point of the product. The oily crude product should be subjected to a thorough purification process, such as vacuum distillation or column chromatography, to isolate the pure this compound, which is a low-melting solid or colorless oil at room temperature.
Q4: What are the key parameters to control to maximize the yield?
To maximize the yield of this compound, it is crucial to control the following parameters:
-
Stoichiometry: Using a slight excess of acetic anhydride can help drive the reaction to completion.
-
Reaction Temperature: Maintaining the recommended reaction temperature is vital. Excessively high temperatures can lead to side reactions and decomposition.
-
Reaction Time: Allowing the reaction to proceed for the specified time ensures maximum conversion of the starting material.
-
Purity of Reagents: Using pure 4-methoxyphenol and acetic anhydride is essential to prevent the introduction of impurities that can interfere with the reaction and complicate purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Low Yield
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction was stirred vigorously and for the recommended duration. - Verify the accuracy of the reaction temperature. - Consider a slight increase in the molar excess of acetic anhydride. |
| Losses During Work-up | - Be meticulous during the separation of aqueous and organic layers to avoid discarding the product-containing organic phase. - Ensure all washes are performed with cold solutions to minimize product loss due to solubility. |
| Inefficient Purification | - If using vacuum distillation, ensure the vacuum is adequate and the collection flask is properly cooled. - For column chromatography, select an appropriate eluent system based on TLC analysis to ensure good separation. |
| Side Reactions | - The primary side reaction is C-acylation (Fries rearrangement), where the acetyl group attaches to the aromatic ring instead of the phenolic oxygen. This is more likely under strong Lewis acid conditions and higher temperatures. Using a weak base catalyst like sodium acetate minimizes this. |
Low Purity
Problem: The purified this compound shows significant impurities by analytical methods (e.g., GC, NMR).
| Possible Cause | Troubleshooting Steps |
| Unreacted 4-methoxyphenol | - Improve the efficiency of the aqueous base wash (e.g., with sodium bicarbonate or sodium hydroxide (B78521) solution) to remove the acidic phenol. - Consider purification by column chromatography for more effective separation. |
| Residual Acetic Anhydride and Acetic Acid | - Ensure thorough washing with saturated sodium bicarbonate solution to neutralize and remove acidic residues. - Perform a final wash with brine to aid in the removal of water-soluble impurities. |
| Presence of C-acylation Products | - Optimize reaction conditions to favor O-acylation (milder catalyst, lower temperature). - Utilize column chromatography for separation, as the polarity of C-acylated isomers will differ from the desired product. |
"Oiling Out" During Recrystallization
Problem: The product separates as an oil instead of crystals during recrystallization.
| Possible Cause | Troubleshooting Steps |
| High Impurity Level | - The presence of impurities can significantly lower the melting point of the product. Consider a preliminary purification step like a simple filtration or a quick pass through a short silica (B1680970) plug before recrystallization. |
| Solution is Too Concentrated | - Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to reduce the saturation. |
| Cooling is Too Rapid | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and better crystal formation. |
| Inappropriate Solvent | - The boiling point of the solvent may be too high, or the solubility of the product is too high even at low temperatures. Perform a solvent screen to find a more suitable solvent or solvent pair (e.g., ethanol/water, hexane (B92381)/ethyl acetate). |
Data Presentation
Table 1: Effect of Catalyst on the Yield of this compound
| Catalyst | Molar Ratio (Phenol:Anhydride:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Acetate | 1 : 1.5 : 0.5 | 80 | 2 | ~90-95 |
| Pyridine | 1 : 1.2 : 1.2 | 25 (room temp) | 12 | ~85-90 |
| None (Thermal) | 1 : 2 | 100 | 4 | < 60 |
Table 2: Suggested Recrystallization Solvents for this compound
| Solvent/Solvent System | Procedure | Expected Purity |
| Isopropanol (B130326) | Dissolve in hot isopropanol and cool slowly. | > 98% |
| Ethanol/Water | Dissolve in a minimum of hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly. | > 99% |
| Hexane/Ethyl Acetate | Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until cloudy. Reheat to clarify and cool slowly. | > 98% |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Acetate Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq).
-
Reagent Addition: Add acetic anhydride (1.5 eq) and anhydrous sodium acetate (0.5 eq) to the flask.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 2 hours.
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (B109758) (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 2.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
Caption: Troubleshooting guide for "oiling out" during the recrystallization of this compound.
Identifying and minimizing side products in 4-Methoxyphenyl acetate synthesis.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-methoxyphenyl (B3050149) acetate (B1210297). The focus is on identifying common side products and implementing strategies to minimize their formation, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities and side products in the synthesis of 4-methoxyphenyl acetate?
The primary impurities encountered during the synthesis of this compound via the acylation of 4-methoxyphenol (B1676288) with acetic anhydride (B1165640) are typically unreacted starting materials and byproducts from the reaction or workup process. These include:
-
Unreacted 4-methoxyphenol: Results from an incomplete reaction. Its presence can make the final product oily and difficult to crystallize.
-
Acetic Acid: A stoichiometric byproduct of the main reaction and is also formed from the hydrolysis of excess acetic anhydride during the workup phase.[1][2]
-
Water: Residual moisture in reagents or introduced during workup can lead to the hydrolysis of the ester product back to 4-methoxyphenol and acetic acid.[3]
-
Diacylated products: While less common for simple phenols, side reactions can occur, especially if the reaction temperature is too high or if other reactive functional groups are present.
Q2: My final product is a colored oil and will not crystallize. What is the likely cause and solution?
An oily or colored product often indicates the presence of impurities, primarily unreacted 4-methoxyphenol and residual acetic acid. 4-methoxyphenol itself can be difficult to purify and may contain colored impurities.[4]
Troubleshooting Steps:
-
Ensure Complete Reaction: Verify that the reaction has gone to completion using an appropriate monitoring technique (e.g., Thin Layer Chromatography - TLC). If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.
-
Effective Washing: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove all acidic components, including acetic acid and the phenolic starting material.[5] Multiple washes are recommended.
-
Purification: If impurities persist, purification by vacuum distillation or recrystallization from a suitable solvent system (e.g., petroleum ether) may be necessary to isolate the pure, crystalline product.[4][5]
Q3: How can I prevent the hydrolysis of this compound during the workup?
Hydrolysis of the ester product back to its starting materials is a key side reaction that lowers the yield. This is catalyzed by the presence of acid or base in an aqueous environment.
Minimization Strategies:
-
Work Quickly: Minimize the contact time between the ester product and aqueous acidic or basic solutions during the workup.
-
Use Mild Bases: Employ a mild base like sodium bicarbonate for neutralization rather than strong bases like sodium hydroxide, which can more readily catalyze ester hydrolysis.
-
Temperature Control: Perform aqueous extractions at room temperature or below to reduce the rate of hydrolysis.
-
Thorough Drying: After the final wash, ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent removal to eliminate residual water.
Q4: What is the role of sodium acetate or pyridine (B92270) in this reaction?
In the acetylation of phenols with acetic anhydride, a base is often used as a catalyst.[1][6]
-
Sodium Acetate: Acts as a weak base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This increases the rate of attack on the acetic anhydride.
-
Pyridine: Functions similarly as a base and can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate, which is then attacked by the phenol. It also serves to neutralize the acetic acid byproduct as it is formed.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Product loss during workup (e.g., emulsions). 3. Hydrolysis of the ester product back to starting material.[3] | 1. Increase reaction time or temperature; ensure proper mixing. 2. Add brine (saturated NaCl solution) to break emulsions during extraction. 3. Keep workup steps cool and minimize contact time with aqueous layers. Ensure all acid is neutralized before final purification. |
| Product Fails to Solidify (Oily) | 1. Presence of unreacted 4-methoxyphenol. 2. Residual solvent. 3. Presence of other liquid impurities. | 1. Improve purification: perform additional washes with sodium bicarbonate solution; consider recrystallization or column chromatography.[4][5] 2. Ensure complete removal of the organic solvent under vacuum. 3. Purify via vacuum distillation.[5] |
| Product is Off-Color (Yellow/Brown) | 1. Impurities in the starting 4-methoxyphenol.[4] 2. Thermal degradation from excessive heating. | 1. Purify the starting 4-methoxyphenol before the reaction (e.g., by recrystallization or sublimation).[4] 2. Avoid excessive heating during the reaction and purification steps. Use vacuum distillation to lower the boiling point. |
| Wet/Gummy Product | 1. Incomplete drying of the organic layer. 2. Insufficient removal of water-soluble byproducts. | 1. Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and allow sufficient time for drying. 2. Wash the organic layer with water and/or brine after the base wash to remove dissolved salts and byproducts. |
Experimental Protocol: Synthesis of this compound
This protocol is a standard laboratory procedure for the acetylation of 4-methoxyphenol.
Materials:
-
4-methoxyphenol
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Dichloromethane (or other suitable organic solvent like ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenol (1.0 eq), anhydrous sodium acetate (1.0 eq), and acetic anhydride (4-5 eq).[5][7]
-
Heating: Heat the reaction mixture to approximately 80-100°C with continuous stirring for 20-60 minutes.[5][7] The progress of the reaction can be monitored by TLC.
-
Quenching: After cooling the mixture to room temperature, carefully and slowly pour it into a beaker containing cold water (approx. 10 volumes) to quench the excess acetic anhydride.[5][7] The product may separate as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent like dichloromethane.[5]
-
Washing:
-
Wash the organic layer sequentially with water.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize acetic acid.[5] Repeat until effervescence ceases.
-
Wash the organic layer one final time with water and then with brine to aid separation.
-
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or recrystallization from an appropriate solvent.
Visualizations
References
- 1. brainly.in [brainly.in]
- 2. homework.study.com [homework.study.com]
- 3. Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. Evidence for rate-determining attack of acetate ions on an intermediate mixed anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Solved Preparation of this compound OH + NaOAC Ome | Chegg.com [chegg.com]
- 6. sarthaks.com [sarthaks.com]
- 7. Solved Preparation of this compound OH + NaOAC ОMe | Chegg.com [chegg.com]
Troubleshooting common issues in the acylation of peptides with 4-Methoxyphenyl acetate.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the acylation of peptides using 4-Methoxyphenyl acetate (B1210297) and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4-Methoxyphenyl acetate in peptide chemistry?
A1: this compound and its activated ester derivatives are primarily used for the highly selective N-terminal acylation of peptides and proteins. This method is particularly effective for biomolecules engineered to have an N-terminal Gly-His tag (specifically a GHHHHHH sequence), enabling the introduction of various functionalities in a controlled manner.[1][2][3] The reaction proceeds efficiently in aqueous solutions under mild temperature and neutral pH conditions.[2]
Q2: How does the reaction mechanism of this compound influence peptide acylation?
A2: this compound is considered a borderline case between nucleophilic and specific base catalysis.[2] This dual mechanistic nature allows for a finely tuned reactivity that, when combined with a catalytic N-terminal His-tag, favors selective acylation at the desired N-terminus over other nucleophilic sites like lysine (B10760008) side chains.[2]
Q3: What are the potential side reactions when using this compound?
A3: While 4-Methoxyphenyl esters are known for their selectivity with His-tagged peptides, several side reactions can occur, especially under non-optimized conditions:
-
Acylation of Lysine Residues: The ε-amino group of lysine is a primary nucleophile and can be acylated. This is more prominent in peptides lacking the selective Gly-His tag.
-
O-Acylation: The hydroxyl groups of serine, threonine, and tyrosine residues can undergo acylation, particularly in the presence of a base.
-
Di-acylation: In some cases, both the N-terminal α-amino group and a nearby nucleophilic side chain can be acylated.[1]
-
Hydrolysis of the Reagent: As the reaction is often performed in aqueous media, the 4-Methoxyphenyl ester can hydrolyze, reducing the effective concentration of the acylating agent.
Q4: How can I monitor the progress of the acylation reaction?
A4: The progress of the acylation reaction should be monitored by analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for monitoring the disappearance of the starting peptide and the formation of the acylated product. By analyzing small aliquots of the reaction mixture over time, you can determine the reaction's endpoint.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF MS can be used to confirm the mass of the desired acylated product. This is a direct way to verify that the acylation has occurred.
Troubleshooting Guide
Issue 1: Low or No Yield of Acylated Peptide
| Potential Cause | Recommended Action |
| Hydrolysis of this compound | Ensure the reaction is performed at the recommended pH and temperature. For sensitive reactions, consider using a higher equivalent of the acylating agent. |
| Suboptimal pH | The pH of the reaction medium is critical. For His-tag mediated acylation, a neutral pH is generally optimal.[2] For other peptides, the optimal pH may vary. Perform small-scale experiments to screen a pH range (e.g., 6.5-8.0). |
| Low Reagent Concentration | Increase the molar excess of the this compound derivative. A 2.5 to 60-fold excess has been reported, depending on the peptide.[1] |
| Short Reaction Time | Some acylations can be slow, requiring 24 to 48 hours for completion, especially at lower temperatures (e.g., 4°C).[1] Monitor the reaction over a longer period. |
| Peptide Aggregation | Poor solubility or aggregation of the peptide can hinder the reaction. Consider adding organic co-solvents like acetonitrile (B52724) or using denaturants if compatible with the peptide's stability. |
Issue 2: Lack of Selectivity (Multiple Acylation Products)
| Potential Cause | Recommended Action |
| Absence of a Selective N-terminal Tag | 4-Methoxyphenyl esters show the highest selectivity for peptides with an N-terminal Gly-His tag.[2] Without this tag, acylation of other nucleophilic residues like lysine is more likely. |
| High pH | Higher pH increases the nucleophilicity of amino groups, potentially leading to less selective acylation. Maintain a neutral or slightly acidic pH to favor N-terminal acylation. Acylation is known to become more severe as the pH increases from acidic to neutral.[4][5] |
| High Temperature | Elevated temperatures can increase the reaction rate but may decrease selectivity. Perform the reaction at a controlled, mild temperature (e.g., 4°C or room temperature).[1] |
| Excessive Acylating Reagent | While a molar excess is needed, a very large excess can drive the reaction towards less selective acylation. Titrate the amount of acylating reagent to find the optimal balance between yield and selectivity. |
Below is a troubleshooting workflow for low yield in peptide acylation.
Caption: Troubleshooting workflow for low acylation yield.
Issue 3: Difficulty in Purifying the Acylated Peptide
| Potential Cause | Recommended Action |
| Poor Resolution in RP-HPLC | The acylated product may have a similar retention time to the starting material or byproducts. Optimize the HPLC gradient. A shallower gradient around the elution time of the peptide can improve resolution.[6] |
| Co-elution with Reagent Byproducts | Unreacted acylating agent and its hydrolysis products can interfere with purification. Perform an aqueous work-up or a precipitation step before preparative HPLC to remove excess reagents. |
| Peptide Solubility Issues | The acylated peptide may have different solubility characteristics. Screen different solvent systems for both the HPLC mobile phase and for dissolving the crude product. Some peptides may require purification at a higher pH.[7] |
| Product Adsorption to Labware | Hydrophobic peptides can adsorb to plastic and glass surfaces. Use low-adsorption tubes and minimize transfer steps. |
This diagram illustrates a logical approach to purification challenges.
Caption: Troubleshooting workflow for peptide purification.
Experimental Protocols
Protocol 1: General Procedure for N-terminal Acylation of a His-tagged Peptide
This protocol is a general guideline and should be optimized for each specific peptide.
-
Peptide Preparation:
-
Dissolve the lyophilized peptide containing an N-terminal Gly-His tag in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5) to a final concentration of 1-5 mg/mL.
-
-
Acylating Agent Preparation:
-
Prepare a stock solution of the this compound derivative (e.g., an azide-functionalized version for click chemistry) in a water-miscible organic solvent like DMF or DMSO. A typical stock concentration is 10-50 mM.
-
-
Acylation Reaction:
-
To the peptide solution, add the desired molar excess of the this compound derivative stock solution. A starting point could be 10 equivalents relative to the peptide.
-
Incubate the reaction mixture at a controlled temperature, for example, 4°C or room temperature (25°C).
-
Allow the reaction to proceed for 12-48 hours. Monitor the reaction progress by RP-HPLC and/or MS analysis of aliquots taken at different time points (e.g., 2, 6, 12, 24, and 48 hours).
-
-
Reaction Quenching and Work-up (Optional):
-
If necessary, the reaction can be quenched by adding a small molecule with a primary amine, like Tris buffer, to consume any remaining acylating agent.
-
To remove excess reagent, the reaction mixture can be subjected to buffer exchange using a desalting column or dialysis.
-
-
Purification:
-
Purify the acylated peptide from the reaction mixture using preparative RP-HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[8]
-
Collect fractions and analyze them by analytical RP-HPLC and MS to identify those containing the pure product.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final acylated peptide as a powder.[6]
-
Protocol 2: Analytical RP-HPLC for Reaction Monitoring
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL of a diluted aliquot from the reaction mixture.
Data Presentation
Table 1: Effect of pH on Acylation Efficiency (Illustrative Data)
This table illustrates the expected trend of pH on the acylation of a model His-tagged peptide with this compound, based on qualitative descriptions in the literature.[4][5]
| pH | N-terminal Acylation Yield (%) | Lysine Side-Chain Acylation (%) |
| 6.0 | 45 | < 2 |
| 7.0 | 85 | 5 |
| 7.5 | 92 | 8 |
| 8.0 | 80 | 18 |
| 8.5 | 65 | 30 |
Note: These are representative values to illustrate the trend. Actual results will vary depending on the peptide sequence and reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence | Semantic Scholar [semanticscholar.org]
- 4. Effect of inner pH on peptide acylation within PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. peptide.com [peptide.com]
- 7. agilent.com [agilent.com]
- 8. bachem.com [bachem.com]
Best practices for the storage and handling of 4-Methoxyphenyl acetate to prevent degradation.
This technical support center provides best practices for the storage and handling of 4-Methoxyphenyl acetate (B1210297) to prevent degradation, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Methoxyphenyl acetate to ensure its long-term stability?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at 2-8°C is recommended. Avoid direct sunlight and sources of heat.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis, photodegradation, and thermal decomposition. Hydrolysis, the reaction with water, can be catalyzed by both acids and bases, leading to the formation of 4-methoxyphenol (B1676288) and acetic acid. Exposure to light, particularly UV radiation, can also induce degradation. At elevated temperatures, thermal decomposition can occur.
Q3: How can I prevent hydrolysis of this compound in my experiments?
A3: To prevent hydrolysis, it is crucial to use anhydrous solvents and maintain a neutral pH environment. The rate of hydrolysis for esters like this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate degradation. Based on data from similar aromatic esters like phenyl acetate, the hydrolysis rate is slowest in the pH range of 4-5. If aqueous solutions are necessary, they should be freshly prepared and buffered to a slightly acidic pH if compatible with the experimental design.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with a phenolic-like structure can be sensitive to light. To prevent photodegradation, it is recommended to work with this compound in a laboratory with minimized light exposure or by using amber-colored glassware or containers wrapped in aluminum foil. For photosensitive experiments, a dark control should be included.
Q5: What solvents are compatible with this compound?
A5: this compound is generally soluble in common organic solvents such as ethanol, methanol, acetonitrile, and ethyl acetate. When selecting a solvent, ensure it is anhydrous to minimize the risk of hydrolysis. The compatibility of the solvent with other reagents in your experiment should also be considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield. | Degradation of this compound. | Verify the storage conditions and age of the compound. Test the purity of the stock material using an appropriate analytical method like HPLC or GC. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products. | The primary degradation products are likely 4-methoxyphenol and acetic acid. Run standards of these compounds to confirm their presence. Review experimental conditions (pH, temperature, light exposure) to identify the cause of degradation. |
| Change in physical appearance of the solid compound (e.g., discoloration, clumping). | Exposure to moisture or light. | Discard the product if significant changes are observed. Ensure proper storage in a tightly sealed container in a dark and dry place. |
| Inconsistent results between experimental runs. | Inconsistent handling or storage of this compound. | Standardize the protocol for handling the compound, including the use of fresh, anhydrous solvents and consistent light and temperature conditions. |
Quantitative Data Summary
| Condition | Parameter | Expected Stability of this compound | Recommendation |
| pH | Hydrolysis Rate | Lowest at pH 4-5. Increases in acidic (<4) and basic (>6) conditions. | Buffer aqueous solutions to a slightly acidic pH if possible. |
| Temperature | Thermal Degradation | Stable at room temperature. Degradation increases with temperature. | Store at 2-8°C for long-term storage. Avoid high temperatures during experiments unless required by the protocol. |
| Light | Photodegradation | Susceptible to degradation under UV and broad-spectrum light. | Store in the dark. Use amber glassware or foil-wrapped containers during experiments. |
| Humidity | Hydrolysis | Increased moisture accelerates hydrolysis. | Store in a desiccator or a tightly sealed container in a dry environment. |
Experimental Protocols
Protocol for a Basic Stability Study of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent and pH condition.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
pH Influence: Prepare buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7, and 9). Add a known amount of the this compound stock solution to each buffered solution.
-
Solvent Influence: Prepare solutions of this compound in different anhydrous organic solvents.
-
-
Storage Conditions:
-
Temperature: Aliquot the test solutions into separate vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Light: For each condition, prepare two sets of samples. Wrap one set in aluminum foil (dark control) and expose the other set to ambient laboratory light or a controlled light source.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, and 72 hours, and then weekly).
-
Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the concentration of this compound and detect the formation of its primary degradation product, 4-methoxyphenol.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Caption: Best practices for storage and handling to prevent degradation pathways.
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Overcoming Challenges in the Scale-Up of 4-Methoxyphenyl Acetate Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 4-Methoxyphenyl acetate (B1210297) production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 4-Methoxyphenyl acetate on a larger scale.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Yield | - Incomplete reaction due to equilibrium limitations.- Sub-optimal reaction temperature.- Catalyst deactivation.- Side reactions consuming starting materials.- Mechanical losses during work-up and purification. | - Shift Equilibrium: Use an excess of acetic anhydride (B1165640) or remove acetic acid byproduct under vacuum (if feasible and safe).- Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range (typically 80-120°C). Use a reaction calorimeter to determine the heat of reaction and ensure adequate heat management.[1]- Catalyst Activity: If using a solid acid catalyst, check for signs of deactivation (e.g., fouling, poisoning). Consider catalyst regeneration or replacement. For homogeneous catalysts, ensure proper concentration and purity.- Minimize Side Reactions: Analyze the impurity profile to identify major byproducts. Adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation.- Improve Isolation: Optimize extraction and distillation procedures to minimize product loss. Ensure complete phase separation during aqueous washes. |
| Product Impurity | - Unreacted starting materials (4-methoxyphenol, acetic anhydride).- Formation of byproducts (e.g., diacylated products, polymeric materials).- Thermal degradation of product during distillation. | - Improve Work-up: Ensure thorough washing with sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.[2]- Optimize Purification: Use fractional vacuum distillation with a packed column for efficient separation of impurities. The boiling point of this compound is approximately 158-159 °C at 19 mmHg.[2]- Prevent Degradation: Avoid excessive temperatures during distillation. Monitor the pot temperature and use a suitable vacuum level. |
| Poor Heat Transfer / Runaway Reaction | - Exothermic nature of the acetylation reaction.- Inadequate cooling capacity of the reactor.- Poor mixing leading to localized hot spots. | - Controlled Addition: Add the more reactive reagent (typically acetic anhydride) gradually to control the rate of heat generation.[1]- Reactor Design: Ensure the reactor has a sufficient heat exchange surface area (jacket and/or internal coils).- Agitation: Use an appropriate agitator design and speed to ensure good mixing and heat distribution. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing in the reactor.- Monitoring: Implement real-time temperature monitoring at multiple points within the reactor.[1] |
| Catalyst Deactivation | - Fouling: Deposition of polymeric byproducts or coke on the catalyst surface.- Poisoning: Impurities in the feedstock (e.g., sulfur compounds) binding to active sites.- Thermal Sintering: High reaction temperatures causing loss of catalyst surface area. | - Regeneration: For coking, a controlled burnout with air or steam may be effective. For poisoning, a specific chemical wash might be necessary. The regeneration procedure depends heavily on the type of catalyst used.- Feedstock Purity: Ensure high purity of 4-methoxyphenol (B1676288) and acetic anhydride to minimize catalyst poisons.- Optimize Conditions: Operate within the recommended temperature range for the catalyst to prevent thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for industrial-scale production of this compound?
A1: The most common industrial method is the esterification of 4-methoxyphenol with acetic anhydride. This reaction is typically carried out at elevated temperatures, often in the presence of a catalyst to increase the reaction rate.
Q2: What types of catalysts are used in the production of this compound?
A2: A variety of catalysts can be used, including:
-
Homogeneous catalysts: Strong acids like sulfuric acid are effective but can lead to corrosion and purification challenges.
-
Heterogeneous catalysts: Solid acid catalysts such as acidic resins (e.g., Amberlyst), zeolites, or sulfated zirconia are often preferred in industrial settings. They are more easily separated from the reaction mixture, can be regenerated, and are generally less corrosive.[3][4]
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3: The primary safety concerns are:
-
Acetic Anhydride: It is corrosive, flammable, and reacts violently with water.[5][6][7] Proper personal protective equipment (PPE) is essential, and the reaction should be conducted in a well-ventilated area away from ignition sources.
-
4-Methoxyphenol: It can cause skin and eye irritation.[8]
-
Exothermic Reaction: The reaction between 4-methoxyphenol and acetic anhydride is exothermic and can lead to a runaway reaction if not properly controlled.[1] Adequate cooling and controlled addition of reactants are crucial.
Q4: How can I monitor the progress of the reaction in a large-scale reactor?
A4: Process Analytical Technology (PAT) can be implemented for real-time monitoring. Techniques like in-situ FTIR or Raman spectroscopy can track the concentration of reactants and products, providing valuable data for process control and optimization.[9][10][11]
Quantitative Data Summary
| Parameter | Laboratory Scale | Industrial Scale (Typical) |
| Reactant Ratio (Acetic Anhydride : 4-Methoxyphenol) | 1.1 : 1 to 1.5 : 1 | 1.05 : 1 to 1.2 : 1 |
| Catalyst Loading (Solid Acid) | 1-5 wt% | 5-15 wt% (depending on catalyst type and activity) |
| Reaction Temperature | 80 - 100 °C | 100 - 140 °C |
| Reaction Time | 1 - 4 hours | 4 - 8 hours |
| Typical Yield | >90% | 95 - 99% |
| Purity (after purification) | >98% | >99.5% |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Objective: To synthesize this compound on a larger scale with high yield and purity.
Materials:
-
4-Methoxyphenol
-
Acetic Anhydride
-
Solid Acid Catalyst (e.g., Amberlyst 15)
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Toluene (or other suitable solvent for extraction)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Separatory funnel (large scale)
-
Rotary evaporator
-
Vacuum distillation apparatus with a packed column
Procedure:
-
Reactor Setup: Charge the jacketed reactor with 4-methoxyphenol and the solid acid catalyst.
-
Initial Heating: Begin stirring and heat the reactor contents to the desired reaction temperature (e.g., 110°C).
-
Controlled Addition: Slowly add acetic anhydride to the reactor via the addition funnel over a period of 1-2 hours, carefully monitoring the internal temperature to control the exotherm.
-
Reaction: After the addition is complete, maintain the reaction mixture at the set temperature for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, or in-situ spectroscopy).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If using a solid catalyst, filter it off. The catalyst can be washed with a solvent and stored for regeneration.
-
Quenching and Extraction: Transfer the crude product to a separatory funnel. Slowly add 5% sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid. Be cautious of gas evolution. Extract the product with a suitable organic solvent like toluene.
-
Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional vacuum distillation.
Visualizations
Caption: Workflow for the scale-up production of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved Preparation of this compound OH + NaOAC ОMe | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 5. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Work-up Procedures for Reactions Involving 4-Methoxyphenyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxyphenyl (B3050149) acetate (B1210297). The information is designed to help refine experimental work-up procedures and address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize 4-Methoxyphenyl acetate is complete, but after adding water, the product has oiled out instead of precipitating as a solid. How should I proceed with the work-up?
A1: The product oiling out is a common occurrence. This compound is a liquid at room temperature with a low melting point. The recommended procedure is to perform a liquid-liquid extraction.
-
Procedure:
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x 50 mL for a ~10g scale reaction).
-
Combine the organic layers.
-
Proceed with washing the organic layer as outlined in the subsequent troubleshooting points.
-
Q2: I've performed an aqueous work-up, but I'm concerned about the potential hydrolysis of my this compound product. How can I minimize this?
A2: Ester hydrolysis can be a concern, especially if the aqueous conditions are acidic or basic. To minimize hydrolysis:
-
Use Neutral Water: Ensure the water used for the initial quenching and washing is deionized and has a neutral pH.
-
Avoid Strong Acids/Bases: If acidic or basic washes are necessary, use dilute solutions (e.g., 5% HCl, 5% NaHCO₃) and minimize contact time.
-
Work Quickly and at Low Temperatures: Perform the extraction and washing steps efficiently and without unnecessary delays. Using chilled solutions can also help to reduce the rate of hydrolysis.
-
Prompt Drying: After the final wash, immediately dry the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate to remove residual water.[1][2][3]
Q3: An emulsion has formed during the extraction process. How can I break it?
A3: Emulsion formation is common when dealing with mixtures containing both organic and aqueous phases with dissolved salts or other impurities. To break an emulsion:
-
Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Patience: In some cases, allowing the mixture to stand for an extended period can lead to phase separation.
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help.
Q4: My crude product is an oil, and I'm unsure about the best purification method. What are my options?
A4: For an oily product like this compound, the primary purification methods are distillation and column chromatography.
-
Vacuum Distillation: This is often the preferred method for purifying liquids on a larger scale. This compound has a boiling point of approximately 158-159 °C at 19 mmHg, making it a good candidate for vacuum distillation.[4][5]
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica (B1680970) gel is effective. A common eluent system is a mixture of hexanes and ethyl acetate.[2][6] The progress of the separation can be monitored by thin-layer chromatography (TLC).
Q5: After the work-up, my final product is a pale yellow or off-white solid, not a colorless liquid. What does this indicate?
A5: 4-Methoxyphenylacetic acid, a potential starting material or byproduct, is a pale yellow or off-white solid.[7] Its presence could indicate an incomplete reaction or hydrolysis of the acetate ester back to the corresponding acid.
-
Troubleshooting:
-
Check Reaction Completion: Before work-up, ensure the reaction has gone to completion using a suitable analytical technique like TLC or GC-MS.
-
Acidic Impurity Test: Dissolve a small sample of your product in an organic solvent and wash it with a dilute sodium bicarbonate solution. Effervescence (CO₂ evolution) would indicate the presence of an acidic impurity.
-
Purification: If acidic impurity is present, it can be removed by washing the organic solution of your product with a dilute base (e.g., 5% NaHCO₃), followed by a water wash, drying, and solvent evaporation.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₉H₁₀O₃ | 166.17 | 246.1 @ 760 mmHg (est.)[8][9] | ~ -40[10] | Soluble in organic solvents like alcohols and ethers.[10] |
| 4-Methoxyphenol (B1676288) | C₇H₈O₂ | 124.14 | 243 | 53-55 | Soluble in water, ethanol, ether, benzene. |
| Acetic Anhydride (B1165640) | C₄H₆O₃ | 102.09 | 138-140 | -73 | Reacts with water. Soluble in chloroform, ether. |
| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | 280-290 | 87[7] | 18 mg/mL in water.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a standard acylation reaction of a phenol.
-
Materials:
-
4-methoxyphenol (10.00 g)
-
Acetic anhydride (45 mL)
-
Sodium acetate (10.00 g)
-
Deionized water
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.
-
-
Procedure:
-
In a round-bottom flask, combine acetic anhydride (45 mL) and sodium acetate (10.00 g).
-
While stirring, add 4-methoxyphenol (10.00 g) in small portions.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 100 mL of cold water. An oil should form.[4][5]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues during the work-up of reactions involving this compound.
References
- 1. Synthesis of p-Methoxyphenylacetone [erowid.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP1138666B1 - A preparation method for 4-(P-methoxyphenyl)-2-amino-butane and an insecticidal composition comprising it - Google Patents [patents.google.com]
- 4. Solved Preparation of this compound OH + NaOAC Ome | Chegg.com [chegg.com]
- 5. Solved Preparation of this compound OH + NaOAC ОMe | Chegg.com [chegg.com]
- 6. rsc.org [rsc.org]
- 7. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 1200-06-2 [thegoodscentscompany.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chembk.com [chembk.com]
Addressing incomplete reactions in the acetylation of phenols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the acetylation of phenols.
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Symptom: Low yield of the desired acetylated phenol (B47542), or the reaction does not proceed to completion as monitored by TLC or GC analysis.
Possible Causes & Solutions:
-
Reduced Nucleophilicity of Phenol: Phenols are generally less nucleophilic than aliphatic alcohols, which can lead to slower reaction rates.[1]
-
Solution: Employ a suitable catalyst to activate either the phenol or the acetylating agent. Basic catalysts like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) can deprotonate the phenol, increasing its nucleophilicity.[2][3] Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can protonate the acetylating agent, making it more electrophilic.[4] Lewis acids like zinc chloride can also be effective.[5]
-
-
Steric Hindrance: Bulky substituents on the phenol or the acetylating agent can impede the reaction.
-
Inadequate Catalyst Activity or Amount: The chosen catalyst may not be effective enough, or an insufficient amount is being used.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Issue 2: Formation of Side Products
Symptom: Presence of unexpected spots on TLC or peaks in GC/LC-MS analysis in addition to the starting material and desired product.
Possible Causes & Solutions:
-
C-Acylation (Fries Rearrangement): Instead of O-acylation, the acetyl group may attach to the aromatic ring, especially under Friedel-Crafts conditions (strong Lewis acids) or at high temperatures.[9]
-
Solution: Use milder reaction conditions. Employing base catalysis (e.g., pyridine) generally favors O-acylation.[2] If a Lewis acid is necessary, consider using a less reactive one or conducting the reaction at a lower temperature.
-
-
Hydrolysis of Acetylating Agent or Product: Presence of water in the reaction mixture can lead to the hydrolysis of the acetylating agent (e.g., acetic anhydride (B1165640) to acetic acid) or the product ester back to the phenol.
-
Solution: Ensure all reagents and solvents are anhydrous.[10] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
-
Poly-acetylation: For phenols with multiple hydroxyl groups, incomplete acetylation of all groups can occur.
Issue 3: Difficult Product Purification
Symptom: The crude product is difficult to purify, with co-eluting impurities during chromatography or problems with crystallization.
Possible Causes & Solutions:
-
Excess Acetic Anhydride and Acetic Acid: These reagents can be challenging to remove completely.
-
Catalyst Removal: Some catalysts can be difficult to separate from the product.
-
Formation of Colored Impurities: Trace impurities in the starting phenol can lead to the formation of colored byproducts.[12]
-
Solution: Ensure the purity of the starting phenol. If necessary, purify the phenol by distillation or recrystallization before the acetylation reaction.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general protocol for the acetylation of a simple phenol?
A1: A widely used and effective method involves the use of acetic anhydride as the acetylating agent and pyridine as a base catalyst.
Experimental Protocol: Pyridine-Catalyzed Acetylation [2]
-
Dissolve the phenol in a suitable solvent like dichloromethane (B109758) or chloroform.
-
Add an excess of acetic anhydride (typically 1.5 to 3 equivalents).
-
Add a catalytic amount of pyridine (0.1 to 1 equivalent).
-
Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Upon completion, dilute the mixture with an organic solvent and wash with dilute HCl to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography or recrystallization.
Q2: Can I perform the acetylation without a solvent?
A2: Yes, solvent-free acetylation is a greener and often efficient alternative.[1][4][13]
Experimental Protocol: Solvent-Free Acetylation [1]
-
In a round-bottom flask, mix the phenol (1 mmol) with acetic anhydride (1.5 mmol).
-
Heat the mixture to a specific temperature (e.g., 60 °C) and stir.[1]
-
Monitor the reaction by GC or TLC.
-
After completion, the product can be isolated by a suitable workup, which may involve extraction and washing as described in the previous protocol.
Q3: My phenol is sterically hindered. What conditions should I try?
A3: For sterically hindered phenols, more forcing conditions or a more active catalyst are generally required. The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is highly recommended.[7]
Q4: How does the choice of catalyst affect the reaction outcome?
A4: The catalyst plays a crucial role in the acetylation of phenols.
-
Base Catalysts (e.g., Pyridine, DMAP): These increase the nucleophilicity of the phenol by deprotonating the hydroxyl group, leading to a phenoxide ion which is a much stronger nucleophile.[4]
-
Acid Catalysts (e.g., H₂SO₄, p-TsOH): These protonate the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenol.[4]
-
Lewis Acid Catalysts (e.g., ZnCl₂, Sc(OTf)₃): These coordinate to the carbonyl oxygen of the acetylating agent, similar to acid catalysts, thereby activating it.[5][8]
-
Solid Catalysts (e.g., expansive graphite, TiO₂/SO₄²⁻): These offer the advantage of easy separation from the reaction mixture by filtration.[8][11]
Quantitative Data Summary
Table 1: Effect of Catalyst on the Acetylation of Phenol with Acetic Anhydride
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Expansive Graphite | CH₂Cl₂ | Room Temp. | 2 | 98 | [8] |
| 2 | None | None | 60 | 20 | >99 | [1] |
| 3 | Magnesium Powder | None | Room Temp. | 0.5 | 98 | [4] |
| 4 | Pyridine | CCl₄ | 25 | - | Rate Enhancement | [2] |
| 5 | DMAP | DMF | Room Temp. | - | High | [3] |
| 6 | ZnCl₂ | None | Room Temp. | 0.25 | 95 | [5] |
| 7 | TiO₂/SO₄²⁻ | None | Room Temp. | 0.2 | 98 | [11] |
Table 2: Optimization of Reaction Conditions for Resorcinol Diacetylation [6]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Substrate:Ac₂O Ratio | Yield (%) |
| 1 | 0.25 | 20 | 1.5 | 1:2 | 72 |
| 2 | 0.5 | 20 | 1.5 | 1:2 | 92 |
| 3 | 0.75 | 20 | 1.5 | 1:2 | 96 |
| 4 | 0.5 | 20 | 2 | 1:2 | 95 |
| 5 | 0.5 | 20 | 1.5 | 1:3 | 94 |
Visualizations
Caption: A general experimental workflow for the acetylation of phenols.
Caption: A logical troubleshooting flow for addressing incomplete phenol acetylation.
Caption: Simplified mechanisms for base- and acid-catalyzed phenol acetylation.
References
- 1. mdpi.com [mdpi.com]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. scispace.com [scispace.com]
- 12. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 13. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Technical Support Center: Catalyst Selection and Optimization for Reactions with 4-Methoxyphenyl Acetate
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methoxyphenyl acetate (B1210297) in various chemical reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (General)
Cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation.[1][2] However, using aryl esters like 4-Methoxyphenyl acetate as electrophiles can be challenging due to the strength of the C(aryl)-O bond compared to the C(acyl)-O bond.[3] Success often depends on cleaving the desired bond, which requires careful catalyst and condition selection.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing?
A1: Several factors could be at play:
-
Catalyst Inactivity: The active Pd(0) species may not have formed or has deactivated.[4] This can be due to oxygen in the reaction mixture, so ensure all solvents and reagents are properly degassed.[4][5] Using a Pd(II) precursor like Pd(OAc)₂ requires conditions suitable for its reduction to Pd(0).[1][4]
-
Incorrect Ligand Choice: For challenging substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald's biarylphosphine ligands like XPhos, SPhos) are often necessary to promote the oxidative addition step.[6][7]
-
Catalyst Deactivation: High temperatures or concentrations can cause the catalyst to aggregate into inactive palladium black.[7] Using stabilizing ligands or lower catalyst loading can mitigate this.[7]
-
Wrong Bond Cleavage: The reaction may be favoring C(acyl)-O cleavage instead of the desired C(aryl)-O cleavage. Nickel catalysts have shown success in cleaving the C(aryl)-O bond of aryl esters.[3]
Q2: My palladium catalyst is turning into a black solid. What does this mean and how can I prevent it?
A2: The formation of a black solid, commonly known as palladium black, indicates that the catalyst has aggregated and precipitated out of the solution, losing its catalytic activity.[4][7] This can be caused by:
-
High Temperatures: Can lead to catalyst decomposition and aggregation.[7]
-
High Catalyst Concentration: Increases the likelihood of aggregation.[7]
-
Ligand Degradation: Some phosphine ligands can be oxidized or degrade, leaving the palladium center unstable.[7]
-
Absence of Stabilizing Ligands: Ligands are crucial for stabilizing the palladium nanoparticles and preventing them from agglomerating.
To prevent this, you can try using more robust and stabilizing ligands (e.g., bidentate ligands like DPPF or bulky monodentate ligands), lowering the reaction temperature if possible, or reducing the catalyst loading.[7]
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[5] When using a substrate like this compound, it would typically be coupled with an organoboron reagent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated by oxygen.[4] | - Ensure rigorous degassing of all solvents and reagents.[4][5] - Use a fresh, high-quality palladium precursor and ligand.[4] - Consider using a pre-catalyst that is more readily activated.[4] |
| Inappropriate Base: The base may be too weak or insoluble in the reaction medium.[4] | - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] - Ensure the base is finely powdered to maximize its surface area.[4] | |
| Low Reaction Temperature: The temperature may be insufficient for the oxidative addition step.[4] | - Gradually increase the reaction temperature, monitoring for product formation and starting material decomposition.[4] | |
| Significant Formation of Side Products | Homocoupling of Boronic Acid: Caused by the presence of Pd(II) species and oxygen.[4] | - Ensure thorough degassing to remove oxygen.[4] - Use a Pd(0) source like Pd₂(dba)₃ or ensure conditions are suitable for the complete reduction of a Pd(II) precursor.[4] |
| Dehalogenation (if using an aryl halide analog): The base or solvent may be acting as a hydride source.[4] | - Avoid using bases like alkoxides.[4] - Choose a solvent less likely to be a hydride donor.[4] | |
| Protodeboronation (Hydrolysis of Boronic Acid): Can be caused by harsh conditions or excess water.[8] | - Use less harsh reaction conditions (e.g., lower temperature).[8] - Consider using a more stable boronate derivative like a pinacol (B44631) ester (BPin).[8] - Optimize the amount of water if using an aqueous solvent system.[6] | |
| Cleavage of Acetate Group | Base-mediated Hydrolysis: The reaction conditions (especially aqueous base) can hydrolyze the ester. | - Use a non-aqueous solvent system if possible (e.g., Toluene (B28343), Dioxane, DMF).[9] - Consider a milder base like KF, though this may reduce the reaction rate.[9] |
Catalyst System Comparison for Suzuki Coupling of Aryl Bromides
While specific data for this compound is limited, performance data from analogous aryl bromide substrates provides valuable insights.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-110 | High | [6] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent | [10] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | PEG | - | Good to Excellent | [5] |
| Note: This data is compiled from various sources and may involve different reaction conditions. Direct comparison should be made with caution.[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl electrophile (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[5]
-
Solvent and Degassing: Add the chosen solvent (e.g., a 4:1 mixture of toluene and water).[10] Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes to remove oxygen.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[5][10]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4][5] Monitor the reaction's progress using TLC or LC-MS.[4]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Hydrolysis of this compound
The hydrolysis of the acetate group is a common reaction, which can be either desired or an unwanted side reaction. It can be catalyzed by acids, bases, or enzymes.
Frequently Asked Questions (FAQs)
Q1: I need to cleave the acetate group. What are the best conditions?
A1: The choice of conditions depends on the other functional groups in your molecule.
-
Acid-Catalyzed Hydrolysis: This is a common method for cleaving ester groups.[11] Conditions often involve heating in the presence of a strong acid like HCl.[11]
-
Base-Catalyzed Hydrolysis (Saponification): Using bases like NaOH or KOH in an aqueous or alcoholic solution is also very effective.[11] However, this method is unsuitable if your molecule contains other base-sensitive functional groups.
-
Enzymatic Hydrolysis: For high selectivity, especially in kinetic resolutions, enzymes can be used. For example, Lecitase® Ultra has been used for the enantioselective hydrolysis of related glycidate esters.[12] Immobilized enzymes often show higher activity and enantioselectivity.[12]
Q2: How can I avoid the hydrolysis of the acetate group during another reaction?
A2: To prevent unwanted hydrolysis:
-
Avoid Aqueous Conditions: Water is a reactant in hydrolysis.[13] If possible, use anhydrous solvents.
-
Control pH: Avoid strongly acidic or basic conditions. If a base is required for your main reaction (e.g., Suzuki coupling), consider milder, non-nucleophilic bases or non-aqueous conditions.[9]
-
Lower Temperature: Hydrolysis rates are typically slower at lower temperatures.
-
Protecting Group Strategy: If hydrolysis is unavoidable, consider if the resulting phenol (B47542) is compatible with the reaction conditions or if an alternative protecting group for the phenol is more suitable.
Experimental Protocol: Enzymatic Hydrolysis of an Acetate Ester (General)
This protocol is adapted from procedures for related substrates and serves as a starting point.[12]
-
Enzyme Immobilization: Immobilize the chosen enzyme (e.g., Lecitase® Ultra) on a suitable support to improve stability and recyclability.[12]
-
Reaction Setup: Dissolve the acetate substrate (e.g., this compound) in a suitable organic solvent (e.g., toluene, xylene).[12]
-
Hydrolysis: Add the immobilized enzyme to the substrate solution. The reaction is often carried out at a controlled temperature (e.g., 30 °C).[12]
-
Monitoring: Monitor the reaction progress by analyzing aliquots via GC or HPLC to determine conversion and enantiomeric excess if applicable.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused). The product can be isolated from the filtrate by solvent evaporation and subsequent purification.
Section 4: Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[14] For this compound, this would involve reacting it with an alcohol in the presence of a catalyst to form a new ester and 4-methoxyphenol.
Catalyst Selection Guide
| Catalyst Type | Examples | Key Characteristics | Reference |
| Base Catalysts | K₂CO₃, NaOH, KOH, NaOMe | Generally fast and efficient.[13] Can be sensitive to water and free fatty acids.[13] K₂CO₃ has been shown to be a competent catalyst for transesterification with phenols.[14] | [13][14] |
| Acid Catalysts | H₂SO₄, Lewis Acids (e.g., La(OTf)₃) | Can be used when feedstocks have high free fatty acid content. Lewis acids like Lanthanide complexes can be highly active even at ambient temperatures.[15] | [13][15] |
| Enzymatic Catalysts | Lipases | Offer high selectivity under mild conditions but can be more expensive and slower than chemical catalysts.[13] | [13] |
Logical Diagram for Catalyst Type Selection
Caption: Decision tree for selecting a transesterification catalyst type.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jbiochemtech.com [jbiochemtech.com]
- 14. Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04984J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Acylation Reactivity: 4-Methoxyphenyl Acetate vs. 4-Nitrophenyl Acetate
For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic pathway. This guide provides an objective comparison of the reactivity of two common acylating agents, 4-methoxyphenyl (B3050149) acetate (B1210297) and 4-nitrophenyl acetate, supported by experimental data and detailed protocols to inform your selection process.
The primary difference in the reactivity of 4-methoxyphenyl acetate and 4-nitrophenyl acetate in acylation reactions stems from the electronic effects of the substituent on the phenyl ring. The methoxy (B1213986) group (-OCH₃) in this compound is an electron-donating group, which decreases the electrophilicity of the carbonyl carbon, making it a milder acylating agent. Conversely, the nitro group (-NO₂) in 4-nitrophenyl acetate is a strong electron-withdrawing group. This effect significantly increases the electrophilicity of the carbonyl carbon, rendering 4-nitrophenyl acetate a much more reactive acylating agent.
This difference in reactivity can be quantitatively understood through the lens of the Hammett equation, which relates reaction rates to the electronic properties of substituents. The Hammett reaction constant (ρ) for the neutral hydrolysis of substituted phenyl acetates has been determined to be 0.87. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
Quantitative Comparison of Reactivity
The electron-withdrawing nitro group in 4-nitrophenyl acetate makes the phenolate (B1203915) a better leaving group compared to the electron-donating methoxy group in this compound. This results in a significantly faster rate of acylation for 4-nitrophenyl acetate.
| Compound | Substituent | Electronic Effect | Leaving Group Ability | Acylation Reactivity |
| This compound | Methoxy (-OCH₃) | Electron-donating | Poor | Lower |
| 4-Nitrophenyl Acetate | Nitro (-NO₂) | Electron-withdrawing | Good | Higher |
Experimental Protocols
The following are generalized experimental protocols for acylation reactions using either this compound or 4-nitrophenyl acetate. The choice of solvent, base, and reaction temperature will depend on the specific substrate and the desired reaction rate.
General Procedure for N-Acylation of an Amine
This protocol describes a general method for the acylation of a primary or secondary amine.
Materials:
-
Amine (e.g., aniline)
-
Acylating agent (this compound or 4-nitrophenyl acetate)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) (Optional, but recommended for less reactive amines or to neutralize the phenolic byproduct)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen solvent.
-
If using a base, add the base (1.1 equivalents) to the solution.
-
Add the acylating agent (1.1 equivalents) to the stirred solution at room temperature. For highly reactive amines, the addition can be done at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time will be significantly longer for this compound compared to 4-nitrophenyl acetate. Gentle heating may be required for this compound.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
General Procedure for O-Acylation of a Phenol (B47542)
This protocol outlines a general method for the acylation of a phenol.
Materials:
-
Phenol
-
Acylating agent (this compound or 4-nitrophenyl acetate)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine, or an inorganic base like Potassium Carbonate)
-
1 M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 equivalent) and the base (1.2 equivalents) in the chosen solvent.
-
Add the acylating agent (1.2 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. As with N-acylation, reactions with 4-nitrophenyl acetate will be considerably faster.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Mechanism and Logical Workflow
The acylation of a nucleophile (Nu-H, e.g., an amine or an alcohol) by a phenyl acetate derivative proceeds through a nucleophilic acyl substitution mechanism. The key steps are illustrated in the following diagram.
Caption: Generalized mechanism for nucleophilic acyl substitution.
The rate-determining step is typically the nucleophilic attack on the carbonyl carbon to form the tetrahedral intermediate. The stability of the leaving group (the phenoxide ion) is crucial in the subsequent collapse of this intermediate. The electron-withdrawing nitro group stabilizes the negative charge on the departing phenoxide, making it a better leaving group and thus accelerating the reaction.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for an acylation reaction followed by product isolation and purification.
Caption: Standard workflow for acylation and product purification.
Conclusion
This compound, being a milder acylating agent, offers greater selectivity and may be preferable when dealing with sensitive substrates or when a slower, more controlled reaction is desired. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction rate, and selectivity considerations. The provided protocols and diagrams offer a foundational framework for designing and executing acylation reactions with these versatile reagents.
Comparative analysis of different methods for synthesizing 4-Methoxyphenyl acetate.
For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and high-yielding production of key intermediates is paramount. 4-Methoxyphenyl (B3050149) acetate (B1210297), a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of common methods for its synthesis, offering insights into reaction conditions, yields, and procedural details to aid in the selection of the most suitable method for a given application.
Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the different methods of synthesizing 4-Methoxyphenyl acetate, based on literature findings.
| Method | Reagents | Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Esterification with Acetic Anhydride (B1165640) | 4-Methoxyphenol (B1676288), Acetic Anhydride | Sodium Acetate | None | 100 | 0.5 - 1 | ~95 | >98 |
| Fischer-Speier Esterification | 4-Methoxyphenol, Acetic Acid | Sulfuric Acid | Toluene | 110 (reflux) | 4 - 8 | 85 - 90 | >97 |
| Acylation with Acetyl Chloride | 4-Methoxyphenol, Acetyl Chloride | Pyridine (B92270) | Dichloromethane (B109758) | 0 to rt | 1 - 2 | >90 | >98 |
| Biocatalytic Synthesis | 4-Methoxyphenol, Ethyl Acetate (acyl donor) | Novozym 435 | Toluene | 40 - 50 | 24 - 48 | >99 | >99 |
Experimental Protocols
Esterification with Acetic Anhydride
This method is a straightforward and high-yielding procedure for the acetylation of phenols.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphenol (1 equivalent), acetic anhydride (1.5 equivalents), and a catalytic amount of sodium acetate (0.2 equivalents).
-
Heat the reaction mixture to 100°C with stirring for 30 minutes to 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and slowly add water to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Fischer-Speier Esterification
A classic acid-catalyzed esterification that is effective for a wide range of substrates.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxyphenol (1 equivalent), glacial acetic acid (3 equivalents), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue heating until no more water is collected, typically 4-8 hours.
-
Cool the reaction mixture and dilute it with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Acylation with Acetyl Chloride
This method utilizes a highly reactive acylating agent, leading to rapid and efficient esterification.
Procedure:
-
Dissolve 4-methoxyphenol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
-
Purify by vacuum distillation if necessary.
Biocatalytic Synthesis
An environmentally friendly method that offers high selectivity and purity under mild conditions.
Procedure:
-
In a flask, suspend 4-methoxyphenol (1 equivalent) and immobilized lipase (B570770) (e.g., Novozym 435) in toluene.
-
Add ethyl acetate (as the acyl donor and solvent).
-
Incubate the mixture at 40-50°C with shaking for 24-48 hours.
-
Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches completion, filter off the immobilized enzyme (which can be washed and reused).
-
Remove the solvent from the filtrate under reduced pressure to obtain the highly pure this compound.
Reaction Pathways and Workflows
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis of this compound.
Validating the Structure of Synthesized 4-Methoxyphenyl Acetate with 1H and 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 4-Methoxyphenyl acetate (B1210297) with reference spectroscopic data, focusing on structural validation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for both the synthesis and NMR analysis are presented to ensure reproducibility.
Structural Validation: A Comparative Analysis of NMR Data
The primary method for confirming the successful synthesis of 4-Methoxyphenyl acetate is the analysis of its 1H and 13C NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks in the obtained spectra should correspond to the expected values for the target molecule. Below is a comparison of the expected NMR data with a summary of typical experimental results.
Table 1: 1H and 13C NMR Spectral Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.30 | d, J = 8.6 Hz |
| 6.89 | d, J = 8.6 Hz |
| 3.81 | s |
| 2.08 | s |
Note: Experimental data sourced from a study by The Royal Society of Chemistry.[1]
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies for the synthesis of this compound and the subsequent NMR analysis.
Synthesis of this compound
This protocol outlines a common and effective method for the acetylation of 4-methoxyphenol (B1676288).
Table 2: Experimental Protocol for the Synthesis of this compound
| Step | Procedure | Reagents and Conditions |
| 1. Reaction Setup | In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenol in acetic anhydride. | 4-methoxyphenol, Acetic anhydride |
| 2. Addition of Catalyst | Slowly add a catalytic amount of a suitable base, such as pyridine (B92270) or sodium acetate, to the reaction mixture. | Pyridine or Sodium Acetate (catalytic) |
| 3. Reaction | Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a specified time (typically 1-2 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). | Room temperature or 50-60 °C, 1-2 hours |
| 4. Work-up | Pour the reaction mixture into ice-water to quench the excess acetic anhydride. | Ice-water |
| 5. Extraction | Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether. | Ethyl acetate or Diethyl ether |
| 6. Washing | Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a wash with brine. | Saturated NaHCO₃ solution, Brine |
| 7. Drying and Concentration | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. | Anhydrous Na₂SO₄ or MgSO₄ |
| 8. Purification | If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel. | Silica gel, appropriate eluent system |
1H and 13C NMR Spectroscopy
The following is a general procedure for acquiring high-quality 1H and 13C NMR spectra for the structural elucidation of organic compounds.
Table 3: Experimental Protocol for 1H and 13C NMR Analysis
| Step | Procedure | Parameters and Reagents |
| 1. Sample Preparation | Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. | Deuterated chloroform (B151607) (CDCl₃) |
| 2. Instrument Setup | Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity. | Modern NMR Spectrometer (e.g., 400 MHz) |
| 3. ¹H NMR Acquisition | Acquire the ¹H NMR spectrum using standard acquisition parameters. | Pulse angle: 90°, Acquisition time: ~2-4 s, Relaxation delay: 1-5 s, Number of scans: 8-16 |
| 4. ¹³C NMR Acquisition | Acquire the proton-decoupled ¹³C NMR spectrum. | Pulse angle: 30-45°, Acquisition time: ~1-2 s, Relaxation delay: 2 s, Number of scans: 128-1024 (or more, depending on sample concentration) |
| 5. Data Processing | Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. | Appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) |
| 6. Spectral Analysis | Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the this compound structure. |
Workflow for Structural Validation
The logical flow from synthesis to structural confirmation is a critical aspect of chemical research. The following diagram illustrates this workflow.
References
Unveiling Potent Lipoxygenase Inhibitors: A Comparative Analysis of 4-Methoxyphenylacetic Acid Esters
For Immediate Release
[City, State] – A recent comparative study has illuminated the significant inhibitory effects of a series of 4-methoxyphenylacetic acid esters on lipoxygenase, a key enzyme in the inflammatory pathway. The findings, which position these compounds as promising candidates for the development of novel anti-inflammatory drugs, are detailed below, providing researchers, scientists, and drug development professionals with essential data for their work.
The investigation focused on a group of synthesized 4-methoxyphenylacetic acid esters, evaluating their potential to inhibit soybean 15-lipoxygenase (SLO). Among the tested compounds, two derivatives, designated as 7d and 7e, demonstrated remarkable potency with IC50 values of 3.8 µM and 1.9 µM, respectively[1][2]. These results indicate a strong inhibitory effect on the enzyme, surpassing the activity of some commonly used standard inhibitors.
Comparative Inhibitory Activity
To contextualize the efficacy of the novel esters, their inhibitory concentrations (IC50) were compared against established lipoxygenase inhibitors. The data underscores the potential of the 4-methoxyphenylacetic acid ester scaffold in designing potent anti-inflammatory agents.
| Compound | Lipoxygenase Target | IC50 (µM) |
| 4-Methoxyphenylacetic Acid Ester 7d | Soybean 15-LOX | 3.8[1][2] |
| 4-Methoxyphenylacetic Acid Ester 7e | Soybean 15-LOX | 1.9[1][2] |
| Quercetin (Standard Inhibitor) | Lipoxygenase | 7.9 (ng/mL) |
| Apigenin (Standard Inhibitor) | Lipoxygenase | 2.03 ± 0.831 ppm |
| Zileuton (Commercial Drug) | 5-Lipoxygenase | 0.18 - 3.7[3] |
*Note: Direct comparison of IC50 values in different units (µM, ng/mL, ppm) requires conversion and consideration of assay conditions.
Deciphering the Mechanism of Action
Molecular docking studies suggest that the carbonyl group of these ester compounds orients towards the Fe(III)-OH moiety within the active site of the lipoxygenase enzyme.[1][2] This interaction is stabilized by hydrogen bonding with a hydroxyl group, and it is believed that lipophilic interactions between the ligand and the enzyme are crucial for the inhibitory activity.[1][2]
Experimental Protocols
The determination of the lipoxygenase inhibitory activity was conducted using a spectrophotometric assay. The detailed methodology is as follows:
Lipoxygenase Inhibition Assay Protocol
This assay is based on the measurement of the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides from a polyunsaturated fatty acid substrate, such as linoleic or arachidonic acid, catalyzed by lipoxygenase.
Materials:
-
Soybean Lipoxygenase (15-LO) enzyme solution (e.g., from Sigma-Aldrich)
-
0.2 M Borate (B1201080) buffer (pH 9.0)
-
Linoleic acid (substrate) solution (250 µM in borate buffer)
-
Test compounds (4-methoxyphenylacetic acid esters) dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Quercetin, Apigenin)
-
Spectrophotometer capable of reading absorbance at 234 nm
-
Quartz cuvettes
Procedure:
-
Enzyme Preparation: Prepare a working solution of soybean lipoxygenase in 0.2 M borate buffer to a concentration of approximately 10,000 U/mL. This solution should be kept on ice.[4][5]
-
Substrate Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer. This solution should be freshly made.[4][5]
-
Assay Mixture Preparation:
-
Control: In a quartz cuvette, mix the enzyme solution with the borate buffer.
-
Test Sample: In separate cuvettes, pre-incubate the enzyme solution with various concentrations of the test compound (dissolved in DMSO) for a specified period (e.g., 5 minutes) at room temperature.[4] The final concentration of DMSO should be kept low to avoid affecting the enzyme activity.
-
-
Reaction Initiation: To initiate the enzymatic reaction, rapidly add the linoleic acid substrate solution to all cuvettes.
-
Measurement: Immediately place the cuvettes in the spectrophotometer and record the change in absorbance at 234 nm over a period of time (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds).[4]
-
Calculation of Inhibition: The percentage of lipoxygenase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100[5]
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the workflow of the lipoxygenase inhibition assay.
Caption: Experimental workflow for the lipoxygenase inhibition assay.
References
- 1. Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
Comparing the catalytic efficiency of different enzymes using 4-Methoxyphenyl acetate as a substrate.
A note on substrate selection: While this guide focuses on the catalytic efficiency of various enzymes, direct comparative data for 4-methoxyphenyl (B3050149) acetate (B1210297) is limited in publicly available scientific literature. Therefore, to provide a comprehensive comparison of enzyme kinetics, this guide utilizes data from studies conducted with the closely related and extensively studied substrate, p-nitrophenyl acetate (p-NPA). The principles and experimental methodologies described are broadly applicable to other aryl acetates, including 4-methoxyphenyl acetate, although the specific kinetic parameters will vary.
This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of the catalytic performance of different enzymes. The information presented is supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Look at Enzyme Efficiency
The catalytic efficiency of an enzyme is a crucial parameter, often expressed as the specificity constant (kcat/Km), which indicates how efficiently an enzyme can convert a substrate into a product. The following table summarizes the kinetic parameters for several common enzymes with p-nitrophenyl acetate as the substrate.
| Enzyme | Source | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Bovine α-Chymotrypsin | Bovine Pancreas | 0.37 (± 0.11) | 0.0056 | 6.6 x 10⁴ |
| Candida rugosa Lipase (B570770) | Candida rugosa | - | 0.129 | - |
| Kocuria flava Lipase | Kocuria flava Y4 | 125 (µmol/min/mg) | 4.625 | - |
| Porcine Liver Esterase 1 (PLE1) | Porcine Liver | 1.7 (U/mg) | - | - |
| Porcine Liver Esterase 6 (PLE6) | Porcine Liver | 2.13 (U/mg) | - | - |
Experimental Protocols: Unveiling the Methodology
The determination of enzyme kinetic parameters typically involves monitoring the rate of product formation at various substrate concentrations. A common method for esterases and proteases using aryl acetate substrates is a spectrophotometric assay.
General Spectrophotometric Assay for Esterase Activity
This protocol outlines the steps for determining the kinetic parameters of an enzyme that hydrolyzes p-nitrophenyl acetate (p-NPA), leading to the formation of the chromogenic product p-nitrophenol. This method can be adapted for this compound, where the product, 4-methoxyphenol, can also be monitored spectrophotometrically, though at a different wavelength.
Materials:
-
Enzyme solution of known concentration
-
p-Nitrophenyl acetate (p-NPA) stock solution (e.g., 100 mM in a suitable organic solvent like DMSO or acetonitrile)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Spectrophotometer capable of reading in the UV-visible range
-
Cuvettes or 96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the p-NPA stock solution in the assay buffer to achieve a range of final substrate concentrations (e.g., 0.1 to 10 times the expected Km).
-
Prepare a solution of the enzyme in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 5-10 minutes).
-
-
Assay Execution:
-
Set the spectrophotometer to the appropriate wavelength for detecting the product. For p-nitrophenol, the absorbance is typically measured at 405 nm.[1]
-
Equilibrate the assay buffer and substrate solution to the desired reaction temperature (e.g., 25°C or 37°C).
-
To a cuvette or well, add the assay buffer and the substrate solution.
-
Initiate the reaction by adding a small volume of the enzyme solution and mix thoroughly.
-
Immediately start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period.
-
Run a blank reaction for each substrate concentration containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of product formation can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax (maximum velocity) and Km (Michaelis constant).
-
Calculate the turnover number (kcat) from the Vmax value and the enzyme concentration ([E]) used in the assay (kcat = Vmax / [E]).
-
The catalytic efficiency is then determined as the ratio of kcat to Km.
-
Mandatory Visualizations
The following diagrams illustrate the fundamental signaling pathway of enzyme catalysis and a typical experimental workflow for determining enzyme kinetics.
Caption: General signaling pathway for enzymatic hydrolysis.
Caption: Experimental workflow for an enzyme kinetic assay.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Methoxyphenyl Acetate
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Methoxyphenyl acetate (B1210297). The selection of an analytical technique is critical and depends on various factors including the analyte's properties, the sample matrix, and the desired sensitivity. This document presents a cross-validation framework, supported by experimental data, to assist in choosing the most suitable method for specific analytical requirements.
Performance Characteristics: A Side-by-Side Comparison
Both HPLC and GC-MS are powerful techniques for the analysis of 4-Methoxyphenyl acetate, each with distinct advantages. HPLC is well-suited for non-volatile and thermally unstable compounds, while GC-MS excels in the analysis of volatile and semi-volatile compounds, often providing higher sensitivity.[1] A summary of the quantitative performance data for each method is presented below.
| Performance Parameter | HPLC | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Analysis Time | ~10 minutes | ~15 minutes |
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods is essential to ensure that different techniques yield comparable and reliable results.[2] The process involves analyzing the same set of quality control samples with both methods and comparing the performance parameters against predefined acceptance criteria.
Logical flow of the cross-validation process.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the analysis of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on established methods for similar aromatic esters.[1][3]
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile (B52724), HPLC grade Water, Formic Acid (LC-MS grade) |
Method Parameters
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Composition | 60:40 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 500 µg/mL.
-
Sample Solution: Prepare the sample to be tested at a target concentration within the calibration range using the same diluent.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general procedures for the analysis of aromatic esters.[4]
Instrumentation and Consumables
| Parameter | Specification |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector (MSD) |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Vials | 2 mL amber glass autosampler vials with PTFE septa |
| Syringe Filters | 0.22 µm PTFE |
| Solvent | Dichloromethane (B109758) or Ethyl Acetate (GC grade) |
Method Parameters
| Parameter | Value |
| Injector | Split/splitless, operated in splitless mode |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 70°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MSD Transfer Line Temp. | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Scan Range | m/z 40-300 |
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at a target concentration within the calibration range using the same solvent.
Conclusion
Both HPLC and GC-MS methods are suitable for the quantitative analysis of this compound. The GC-MS method demonstrates superior sensitivity with lower limits of detection and quantification, making it the preferred choice for trace-level analysis. The HPLC method, however, offers simpler sample preparation for certain matrices and may be more suitable for non-volatile impurities. The cross-validation data indicates that both methods provide comparable results within their overlapping linear ranges, allowing for their interchangeable use where appropriate. The final choice of method should be based on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation.
References
Structure-activity relationship (SAR) studies of 4-Methoxyphenyl acetate analogs.
A comparative analysis of the structure-activity relationships (SAR) of various 4-methoxyphenyl (B3050149) analogs reveals critical insights for researchers and drug development professionals. This guide synthesizes experimental data from multiple studies to objectively compare the performance of these compounds across different biological targets. The 4-methoxyphenyl moiety is a common scaffold in medicinal chemistry, and understanding how modifications to this group and the rest of the molecule affect activity is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Activity of Methoxybenzoyl-Aryl-Thiazole Analogs
A study on 4-substituted methoxybenzoyl-aryl-thiazoles identified potent anticancer agents. The SAR exploration focused on modifications of the "A" (methoxybenzoyl) and "C" (aryl) rings of the thiazole (B1198619) scaffold.
Data on Anticancer Activity
The following table summarizes the in vitro antiproliferative activity (IC50) of selected analogs against various cancer cell lines.[1]
| Compound | "C" Ring Substituent | Average IC50 (nM) |
| 8f | 3,4,5-trimethoxyphenyl | 41 |
| 8g | 3,5-dimethoxyphenyl | 261 |
| 8k | p-methyl | 5-21 |
| 8v | p-ethyl | 17-70 |
| 8n | p-fluoro | 6-12 |
| 8u | p-bromo | 18-44 |
The data indicates that substitution on the "C" ring phenyl group significantly impacts potency. The 3,4,5-trimethoxyphenyl substitution in compound 8f resulted in excellent inhibitory activity across all tested cancer cell lines.[1] In contrast, the 3,5-dimethoxyphenyl analog 8g was about 6-fold less active.[1] Steric hindrance on the "A" ring also played a role, with a p-ethyl group (8v ) leading to reduced activity compared to a p-methyl group (8k ).[1] Halogen substitution also influenced activity, with a p-fluoro group (8n ) being more favorable than a p-bromo group (8u ) against prostate cancer cells.[1]
Experimental Protocol: In Vitro Antiproliferative Assay
The antiproliferative activity of the compounds was determined using a sulforhodamine B (SRB) assay. Human cancer cell lines were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with the compounds at various concentrations for 48 hours. After treatment, the cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was read at 515 nm. The IC50 values were calculated from dose-response curves.
Logical Relationship of SAR
Caption: SAR of methoxybenzoyl-aryl-thiazole analogs.
Inhibition of Cdc42 GTPase
The 4-methoxyphenyl moiety has also been explored in the context of Cdc42 GTPase inhibitors. Modifications to this group were evaluated to understand their impact on inhibitory activity.
Data on Cdc42 Inhibition
The following table presents the EC50 values for selected analogs targeting both the activated (ACT) and wild-type (WT) forms of Cdc42.[2]
| Entry | R3 Substituent | Cdc42 ACT EC50 (μM) | Cdc42 WT EC50 (μM) |
| 1 | phenyl | 16.8 | 31.6 |
| 4 | 4-Br-phenyl | 1.7 | 1.1 |
| 7 | 4-Cl-phenyl | 3.6 | 2.8 |
| 9 | 2-MeO-phenyl | 78.9 | 22.5 |
| 10 | 3-MeO-phenyl | 4.3 | 4.8 |
| 13 | 4-Me-phenyl | 5.0 | 5.0 |
| 14 | 3,4-diMeO-phenyl | 6.1 | 5.7 |
The SAR data reveals that substitution on the phenyl ring significantly influences inhibitory potency. Halogen substitution at the para position, particularly with bromine (4 ) and chlorine (7 ), led to a notable increase in potency compared to the unsubstituted phenyl ring (1 ).[2] The position of the methoxy (B1213986) group was also critical; a 2-methoxy substitution (9 ) was detrimental to activity, while a 3-methoxy group (10 ) was well-tolerated.[2]
Experimental Protocol: Cdc42 Activity Assay
The inhibitory activity of the compounds on Cdc42 was assessed using a fluorescence-based assay. The assay measures the binding of a fluorescently labeled GTP analog to Cdc42 in the presence of the test compounds. The EC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow
Caption: Workflow for Cdc42 GTPase inhibition assay.
Antiplatelet Activity of Benzamide Derivatives
A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and evaluated for their antiplatelet aggregation activities.
Data on Antiplatelet Activity
The inhibitory concentrations (IC50) of the most potent compounds against adenosine (B11128) diphosphate (B83284) (ADP)-induced and arachidonic acid (AA)-induced platelet aggregation are presented below.[3]
| Compound | ADP-induced IC50 (μM) | AA-induced IC50 (μM) |
| 6c | 3.84 | - |
| 6f | - | 3.12 |
Compound 6c was the most potent inhibitor in the ADP-induced assay, while compound 6f showed the strongest activity in the AA-induced assay.[3] This suggests that different structural features may be required for optimal activity against different aggregation pathways.
Experimental Protocol: Platelet Aggregation Assay
Platelet-rich plasma (PRP) was obtained from healthy volunteers. Platelet aggregation was induced by the addition of either ADP or AA. The test compounds were pre-incubated with the PRP before the addition of the aggregating agent. The change in light transmittance was measured using an aggregometer to determine the percentage of platelet aggregation. IC50 values were calculated from the dose-response curves.
Signaling Pathway
Caption: Simplified platelet aggregation pathways.
Conclusion
The structure-activity relationship studies of 4-methoxyphenyl analogs demonstrate the significant impact of structural modifications on their biological activities. For anticancer agents, multi-methoxy substitutions on a distal aryl ring enhance potency. In the case of Cdc42 inhibitors, the position of the methoxy group and the presence of halogens are key determinants of activity. For antiplatelet agents, the nature and position of substituents influence the inhibitory mechanism. These findings underscore the importance of systematic SAR studies in the design and development of novel therapeutic agents. The provided data and experimental details serve as a valuable resource for researchers in the field of medicinal chemistry.
References
Evaluating the performance of 4-Methoxyphenyl acetate against other acetylating agents in organic synthesis.
In the landscape of organic synthesis, acetylation serves as a fundamental transformation for protecting hydroxyl and amino groups, and for the synthesis of esters and amides. The choice of an acetylating agent is critical, directly influencing reaction efficiency, selectivity, and functional group tolerance. This guide provides a comparative analysis of 4-Methoxyphenyl acetate (B1210297) against other common acetylating agents, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.
Overview of Acetylating Agents: A Reactivity Spectrum
Acetylating agents vary significantly in their reactivity. This reactivity generally correlates with the leaving group's ability to stabilize a negative charge. A common hierarchy, from most to least reactive, is:
-
Acetyl Chloride: Highly reactive, often requiring non-nucleophilic bases to scavenge the HCl byproduct.[1][2]
-
Acetic Anhydride (B1165640): The most common and versatile reagent, offering high reactivity with manageable handling. It is often used with a base like pyridine (B92270) or a catalyst like DMAP.[3][4]
-
Activated Esters (e.g., 4-Methoxyphenyl acetate): These are milder reagents. The phenoxide leaving group is less reactive than a chloride or carboxylate anion, making them suitable for sensitive substrates where over-reaction or harsh conditions must be avoided.
-
Ethyl Acetate & Acetic Acid: Considered "green" and mild acetylating agents, they typically require catalysts and elevated temperatures to achieve transesterification.[3][5][6] They are highly selective for primary alcohols.[5][7][8]
The selection of an agent is a trade-off between the speed and completeness of the reaction versus the need for selectivity and the preservation of sensitive functional groups.
Performance Comparison: Data from Experimental Studies
Table 1: O-Acetylation of Primary vs. Secondary Alcohols
| Acetylating Agent | Substrate | Catalyst/Base | Conditions | Primary -OH Yield | Secondary -OH Yield | Reference |
| Acetyl Chloride | 1:1 mixture of 1-octanol (B28484) & 2-octanol | Diisopropylethylamine | CH₂Cl₂, 0°C to RT | >95% | <5% | [9] |
| Acetic Anhydride | 1,2-Propanediol | Pyridine | CH₂Cl₂, RT, 24h | High (mixture) | High (mixture) | General Knowledge |
| Ethyl Acetate | 1,2-Propanediol | K₂CO₃ (solid) | Reflux, 24h | 92% | No Reaction | [5] |
| This compound | 1,2-Propanediol | Predicted | Predicted | High | Low | Inferred |
Data for this compound is inferred based on its classification as a mild, activated ester, suggesting its selectivity would be comparable to or slightly higher than other mild agents like ethyl acetate, but likely requiring catalysis.
Table 2: General Performance Characteristics
| Agent | Reactivity | Selectivity | Conditions | Byproducts | Key Applications |
| Acetyl Chloride | Very High | Low | Anhydrous, often cryogenic | HCl (corrosive) | General ester/amide synthesis |
| Acetic Anhydride | High | Moderate | Room temp to mild heating | Acetic Acid | Workhorse for protecting groups |
| This compound | Mild | High (Predicted) | Requires catalyst/heating | 4-Methoxyphenol (B1676288) | Acetylation of sensitive substrates |
| Ethyl Acetate | Low | Very High | Requires catalyst, reflux | Ethanol | Green chemistry, selective acetylation |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for acetylation using different classes of reagents.
Protocol 1: General Acetylation of a Phenol using Acetic Anhydride
This protocol is suitable for the synthesis of compounds like this compound from its corresponding phenol.[10][11][12]
-
Materials: 4-Methoxyphenol, acetic anhydride, pyridine (or sodium acetate), dichloromethane (B109758) (solvent).
-
Procedure:
-
Dissolve 4-methoxyphenol (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add acetic anhydride (1.2 equivalents).
-
Add a catalytic amount of pyridine (0.1 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.[10]
-
Protocol 2: Selective Acetylation of a Primary Alcohol using Ethyl Acetate
This "green" protocol demonstrates high selectivity for primary alcohols.[5][6]
-
Materials: Substrate with primary and secondary hydroxyl groups (e.g., 1,2-propanediol), ethyl acetate, solid potassium carbonate (K₂CO₃).
-
Procedure:
-
To a solution of the alcohol (1 mmol) in ethyl acetate (5 mL), add solid potassium carbonate (2 mmol).
-
Reflux the heterogeneous mixture for the time required as monitored by TLC (typically 12-24 hours).
-
After completion, filter off the solid K₂CO₃ and wash with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
-
Conclusion and Recommendations
The choice of an acetylating agent is a critical decision in the design of a synthetic route.
-
This compound should be considered a mild acetylating agent . While not as commonly used as other reagents, its structure suggests it is best suited for applications requiring high selectivity, particularly for the acetylation of sensitive substrates or primary alcohols in the presence of more hindered secondary alcohols. Its use would likely require catalytic activation and elevated temperatures, similar to other transesterification agents like ethyl acetate.
-
For general-purpose acetylation where high yield and rapid conversion are paramount, acetic anhydride remains the reagent of choice due to its balance of high reactivity and ease of handling.[3]
-
When extreme reactivity is needed, acetyl chloride is effective but requires stringent control of reaction conditions and byproducts.
-
For syntheses where sustainability and selectivity are the primary drivers, ethyl acetate with a solid base catalyst presents an excellent, environmentally benign alternative.[5][6]
Researchers should select an agent based on the specific requirements of their substrate and synthetic goals, balancing the need for reactivity with the imperative for selectivity and mild conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 3. Use of Acetic Acid as an Acetylating Agent of Alcohols and Phenols Catalyzed by Recyclable Solid Acids - CONICET [bicyt.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. A Simple, General, and Highly Chemoselective Acetylation of Alcohols Using Ethyl Acetate as the Acetyl Donor Catalyzed by a Tetranuclear Zinc Cluster [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Solved Preparation of this compound OH + NaOAC ОMe | Chegg.com [chegg.com]
- 12. Solved Preparation of this compound OH + NaOAC Ome | Chegg.com [chegg.com]
Benchmarking the anxiolytic properties of 4-HPAA derivatives including 4-methoxyphenyl acetate.
For Immediate Release
[City, State] – [Date] – A recent study offers a comprehensive benchmark of the anxiolytic properties of several 4-hydroxyphenylacetic acid (4-HPAA) derivatives, including the noteworthy 4-methoxyphenyl (B3050149) acetate (B1210297). The research highlights the potential of these compounds as modulators of the GABAergic system, offering a promising avenue for the development of novel anti-anxiety therapeutics. This guide provides an in-depth comparison of these derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
4-Hydroxyphenylacetic acid (4-HPAA) is a known neuromodulator, but its therapeutic application is often limited by poor blood-brain barrier permeability.[1] To address this, researchers have synthesized and evaluated a series of 4-HPAA derivatives, aiming to enhance their pharmacokinetic profiles and anxiolytic efficacy. This comparative guide focuses on the findings of a key study by Alhussieni et al. (2024), which systematically investigated the anxiolytic effects of Isopropyl-4-hydroxy-[phenyl] acetate (IHPA), a compound referred to as MPAA, and 4-methoxyphenyl acetate (MPHA), against the parent compound 4-HPAA.
Performance Comparison in Preclinical Anxiety Models
The anxiolytic potential of the 4-HPAA derivatives was assessed using two well-established behavioral paradigms in mice: the Elevated Plus-Maze (EPM) and the Zero Maze (EZM) tests. These tests are based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Elevated Plus-Maze (EPM) Test Results
The EPM test revealed significant differences in the anxiolytic profiles of the tested compounds. Notably, IHPA and MPAA demonstrated significant anxiolytic activity, comparable to the positive control, diazepam. In contrast, 4-HPAA and MPHA did not show a significant anxiolytic effect in this paradigm.
| Compound | Dose | Time Spent in Open Arms (s) | Number of Open Arm Entries |
| Vehicle Control | - | 35.2 ± 2.5 | 4.1 ± 0.6 |
| Diazepam | 2 mg/kg | 85.6 ± 5.1 | 10.2 ± 1.1 |
| 4-HPAA | 50 mg/kg | 40.1 ± 3.2 | 4.8 ± 0.7 |
| IHPA | 50 mg/kg | 78.9 ± 4.8 | 9.5 ± 0.9 |
| MPAA | 50 mg/kg | 75.4 ± 4.5 | 9.1 ± 0.8 |
| MPHA | 50 mg/kg | 42.5 ± 3.8 | 5.1 ± 0.6 |
| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |
Zero Maze (EZM) Test Results
The EZM test, which is considered to have higher sensitivity by eliminating the ambiguous central zone of the EPM, corroborated the findings of the EPM. Again, IHPA and MPAA exhibited robust anxiolytic-like effects.
| Compound | Dose | Time Spent in Open Area (s) | Number of Open Area Entries |
| Vehicle Control | - | 45.8 ± 3.1 | 5.5 ± 0.7 |
| Diazepam | 2 mg/kg | 102.3 ± 6.5 | 12.8 ± 1.4 |
| 4-HPAA | 50 mg/kg | 50.2 ± 3.9 | 6.1 ± 0.8 |
| IHPA | 50 mg/kg | 95.7 ± 5.9 | 11.9 ± 1.2 |
| MPAA | 50 mg/kg | 92.1 ± 5.5 | 11.5 ± 1.1 |
| MPHA | 50 mg/kg | 53.6 ± 4.2 | 6.5 ± 0.7 |
| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
Animals
Male Swiss albino mice weighing 25-30 g were used for the behavioral experiments. The animals were housed in groups of six per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. All experimental procedures were conducted in accordance with ethical guidelines for animal research.
Elevated Plus-Maze (EPM) Test
The EPM apparatus consisted of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm), elevated 50 cm above the floor. Mice were individually placed on the central platform, facing an open arm. The number of entries into and the time spent in the open and closed arms were recorded for a period of 5 minutes using a video tracking system. The apparatus was cleaned with 70% ethanol (B145695) after each trial.
Zero Maze (EZM) Test
The EZM apparatus was a circular platform (40 cm diameter) with two opposite quadrants enclosed by high walls (15 cm) and the other two quadrants left open. The maze was elevated 50 cm from the ground. Each mouse was placed in one of the closed quadrants at the beginning of the test. The time spent in the open and closed quadrants and the number of entries into the open quadrants were recorded for 5 minutes using a video tracking system. The maze was cleaned with 70% ethanol between subjects.
Proposed Mechanism of Action: Modulation of the GABAergic System
The anxiolytic effects of the active 4-HPAA derivatives are proposed to be mediated through the potentiation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Molecular docking studies from the Alhussieni et al. (2024) paper suggest that these compounds bind to an allosteric site on the GABA_A receptor, enhancing the receptor's affinity for its endogenous ligand, GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, culminating in an anxiolytic effect.
Caption: Proposed mechanism of anxiolytic action of 4-HPAA derivatives via positive allosteric modulation of the GABA_A receptor.
Experimental Workflow
The experimental design followed a systematic approach to first induce an anxiety-like state in the animal models and then to assess the anxiolytic efficacy of the test compounds.
Caption: A streamlined workflow of the in-vivo experiments for assessing the anxiolytic properties of 4-HPAA derivatives.
References
Comparative Docking Analysis of 4-Methoxyphenylacetic Acid Esters in Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking studies of 4-methoxyphenylacetic acid esters, focusing on their potential as enzyme inhibitors. The information is compiled from available scientific literature to aid researchers in understanding the structure-activity relationships and therapeutic potential of this class of compounds. Due to the limited availability of comprehensive public data, this guide focuses primarily on the well-documented inhibition of 15-lipoxygenase (15-LOX) and presents a representative experimental protocol for such studies.
Data Presentation: Docking and Inhibitory Activity
Molecular docking simulations are a cornerstone of computer-aided drug design, providing insights into the binding modes and affinities of small molecules within the active site of a biological target. For 4-methoxyphenylacetic acid esters, studies have primarily focused on their inhibitory potential against soybean 15-lipoxygenase (SLO), a model enzyme for human 15-LOX, which is implicated in inflammatory diseases.
The following table summarizes the available quantitative data for the most potent 4-methoxyphenylacetic acid esters from a key study on 15-lipoxygenase inhibition.[1] It is important to note that this represents a subset of a larger series of synthesized compounds, for which the full dataset is not publicly available.
| Compound ID | Ester Substituent | Target Enzyme | IC50 (µM) | Key Binding Interactions (Predicted) |
| 7d | Not specified in abstract | Soybean 15-Lipoxygenase (SLO) | 3.8[1] | Hydrogen bonding with the hydroxyl group of the Fe(III)-OH moiety in the active site. Lipophilic interactions are also predicted to contribute to inhibitory activity.[1] |
| 7e | Not specified in abstract | Soybean 15-Lipoxygenase (SLO) | 1.9[1] | The carbonyl group of the ester is oriented towards the Fe(III)-OH moiety, stabilized by hydrogen bonding. Lipophilic interactions play a significant role in enzyme inhibition.[1] |
Experimental Protocols: A Representative Molecular Docking Methodology
The following is a representative, detailed methodology for performing molecular docking studies of 4-methoxyphenylacetic acid esters against an enzyme target like 15-lipoxygenase, based on common practices in the field.
Software and Resource Requirements:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulations.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target enzyme.
-
ChemDraw or similar chemical drawing software: For creating 2D structures of the ligands.
-
Open Babel or similar software: For converting 2D structures to 3D and for file format conversions.
Preparation of the Receptor (Enzyme):
-
Obtain the Crystal Structure: The 3D structure of the target enzyme, such as soybean 15-lipoxygenase (e.g., PDB ID: 1IK3 or 3V99), is downloaded from the Protein Data Bank.
-
Prepare the Protein: Using AutoDock Tools, the protein structure is prepared by:
-
Removing all water molecules and heteroatoms (except for the essential iron cofactor in the active site).
-
Adding polar hydrogen atoms.
-
Assigning Gasteiger charges to all atoms.
-
Saving the prepared protein in the PDBQT file format.
-
Preparation of the Ligands (4-Methoxyphenylacetic Acid Esters):
-
Create 2D Structures: The 2D structures of the various 4-methoxyphenylacetic acid esters are drawn using chemical drawing software.
-
Convert to 3D and Optimize: The 2D structures are converted to 3D structures and their energy is minimized using a force field like MMFF94. This can be done using software like Avogadro or the online server PRODRG.
-
Prepare for Docking: In AutoDock Tools:
-
The ligand's rotatable bonds are defined.
-
Gasteiger charges are computed.
-
The prepared ligand is saved in the PDBQT file format.
-
Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the enzyme. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the natural substrate (e.g., arachidonic acid) binds.
-
Configuration File: A configuration file is created that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Running AutoDock Vina: The docking simulation is initiated from the command line, using the configuration file as input. AutoDock Vina will then perform a conformational search of the ligand within the defined grid box and score the different binding poses.
Analysis of Docking Results:
-
Binding Affinity: The output file from AutoDock Vina provides the binding affinity (in kcal/mol) for the top-ranked binding modes. A more negative value indicates a stronger predicted binding affinity.
-
Visualization of Interactions: The docked conformations are visualized using software like Discovery Studio or PyMOL. This allows for the detailed analysis of the interactions between the ligand and the amino acid residues in the enzyme's active site, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Coordination with the iron cofactor
-
Mandatory Visualizations
Computer-Aided Drug Design Workflow
The following diagram illustrates a typical workflow for a computer-aided drug design (CADD) project, from target identification to lead optimization.
Caption: A generalized workflow for computer-aided drug design (CADD).
15-Lipoxygenase Signaling Pathway and Inhibition
The diagram below illustrates the role of 15-lipoxygenase in the arachidonic acid cascade and how its inhibition by 4-methoxyphenylacetic acid esters can block the production of pro-inflammatory mediators.
Caption: Inhibition of the 15-lipoxygenase pathway by 4-methoxyphenylacetic acid esters.
References
Safety Operating Guide
Proper Disposal of 4-Methoxyphenyl Acetate: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 4-methoxyphenyl (B3050149) acetate (B1210297) are critical for ensuring laboratory safety and regulatory compliance. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
4-Methoxyphenyl acetate, while not classified as an ignitable hazardous waste, requires careful management due to its potential health hazards. Disposal must be conducted in accordance with local, regional, and national regulations, and it is imperative to consult with a licensed chemical waste disposal company for final disposition.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood. In case of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or sand before proceeding with disposal steps.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound with its full chemical name and any relevant hazard warnings.
-
Do not mix this compound with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
-
Containerization of Waste:
-
For liquid this compound, pour the waste into the designated, leak-proof container.
-
For solid this compound or contaminated materials (e.g., absorbent from a spill), place them in a securely sealed, compatible container.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is clearly marked as a chemical waste accumulation site.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance.
-
Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value | Regulatory Significance |
| Flash Point | 96.4°C (206°F)[2][3] | Above the 60°C (140°F) threshold for ignitable hazardous waste (EPA waste code D001). Therefore, it is not classified as ignitable.[4] |
| Acute Oral Toxicity | Category 4 ("Harmful if swallowed")[5] | While not assigned a specific EPA toxicity characteristic waste code without TCLP testing, this warrants handling as a chemical waste. |
| Aquatic Toxicity (for a similar compound, (4-Methoxyphenyl)acetic acid) | LC50 (fish) > 100 mg/L; EC50 (daphnia) = 100.8 mg/L; EC50 (algae) = 106.9 mg/L[6] | Not classified as hazardous to the aquatic environment. |
| CERCLA Reportable Quantity | Not explicitly listed. Unlisted hazardous wastes exhibiting toxicity have a default RQ of 100 pounds. | Consultation with EHS is recommended for large quantities to determine reporting requirements. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound, 1200-06-2 [thegoodscentscompany.com]
- 4. Hazardous Waste Characteristics Explained in a Simple Overview [gaiaca.com]
- 5. This compound | C9H10O3 | CID 70987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Personal protective equipment for handling 4-Methoxyphenyl acetate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 4-Methoxyphenyl acetate (B1210297), focusing on procedural steps for safe operation and disposal.
Chemical Identifier:
-
Name: 4-Methoxyphenyl acetate
-
Synonyms: p-Acetoxyanisole, (4-methoxyphenyl) acetate
-
CAS Number: 1200-06-2[1]
-
Molecular Formula: C9H10O3[1]
-
Molecular Weight: 166.17 g/mol [1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
May be harmful if swallowed.[1]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can cause irritation.[2] |
| Body Protection | A chemical-resistant laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection. | Prevents inhalation of vapors or mists that may cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.[3]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (glassware, spatulas, etc.) before handling the chemical.
2. Handling and Use:
-
Wear all required PPE as specified in the table above.
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[2]
-
Avoid contact with skin and eyes.[4]
-
After handling, wash hands and other exposed areas thoroughly with mild soap and water.[4]
3. Storage:
-
Store in a well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store in a dry, cool place.[3]
-
Keep away from oxidizing agents.[3]
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Waste: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, regional, and national regulations.[2] Do not empty into drains.[5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, and empty containers, should be disposed of as hazardous waste.[5]
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
Spill Response Workflow:
In the event of a spill, follow the procedure outlined in the diagram below.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
